Technical Documentation Center

4-Benzyl-4-azaspiro[2.4]heptan-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivatives

Pharmacokinetic Profiling of 4-Benzyl-4-azaspiro[2.4]heptan-5-one Derivatives: A Comprehensive Guide for Lead Optimization Executive Summary & Structural Rationale In modern medicinal chemistry, the shift away from flat,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 4-Benzyl-4-azaspiro[2.4]heptan-5-one Derivatives: A Comprehensive Guide for Lead Optimization

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward three-dimensional architectures has become a cornerstone of successful drug design. The compound 4-Benzyl-4-azaspiro[2.4]heptan-5-one (CAS 929037-56-9)[1] represents a highly versatile spirocyclic building block. Its derivatives have recently gained intense traction in the development of Hepatitis B Virus (HBV) capsid inhibitors[2][3], hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology[4], and VAV1 targeted protein degraders (PROTACs)[5].

The Causality of the Scaffold: Why is this specific spiro-lactam core so valuable? The answer lies in its profound impact on pharmacokinetic (PK) properties:

  • High Fraction of sp³ Carbons (Fsp³): The spiro[2.4]heptane system inherently increases the molecule's three-dimensionality. Higher Fsp³ correlates directly with improved aqueous solubility and reduced off-target promiscuity.

  • Conformational Rigidity: The spirocyclic fusion restricts the rotational degrees of freedom. When the molecule binds to its target (e.g., the allosteric pocket of the HBV core protein), the entropic penalty is minimized, enhancing binding affinity.

  • Metabolic Shielding & Efflux Evasion: Unlike traditional planar lipophilic groups, the bulky, rigid nature of the 4-azaspiro[2.4]heptane core can sterically hinder Cytochrome P450 (CYP) enzymes and reduce recognition by efflux transporters like P-glycoprotein (P-gp), leading to superior brain and systemic exposure[6].

This whitepaper outlines the definitive, self-validating pharmacokinetic profiling workflows required to optimize 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivatives from in vitro screening to in vivo validation.

Pharmacokinetic Profiling & Optimization Workflow

The optimization of these derivatives requires a strict, logical progression. The workflow below illustrates the decision matrix used to filter compounds based on their metabolic stability and permeability profiles.

PK_Workflow A Synthesize Spiro-Derivative B In Vitro Microsomal Stability A->B C Caco-2 Permeability Assay B->C D High Efflux Ratio (>2)? C->D E Optimize Benzyl/Lactam Core D->E Yes F In Vivo Rodent PK Study D->F No E->A

Fig 1. Iterative pharmacokinetic profiling and optimization workflow.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the assay must prove its own validity in real-time. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Hepatic Microsomal Stability

Purpose: To predict hepatic intrinsic clearance ( CLint​ ) by assessing the vulnerability of the benzyl ring and lactam core to CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add the 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivative to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,45,60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

System Validation & Acceptance Criteria:

  • High Clearance Control: Verapamil must show a half-life ( T1/2​ ) of <15 minutes.

  • Low Clearance Control: Warfarin must show a T1/2​ of >120 minutes.

  • Action: If controls fall outside these ranges, the NADPH batch is likely degraded or microsomes are inactive; discard the plate and repeat.

Protocol B: Caco-2 Bidirectional Permeability

Purpose: To evaluate intestinal absorption potential and identify P-glycoprotein (P-gp) or BCRP efflux liabilities, which are common when lipophilic benzyl groups are appended to spirocycles.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the monolayer is fully differentiated and polarized.

  • Dosing: Prepare the test derivative at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Quantification: Sample from receiver chambers and analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

System Validation & Acceptance Criteria:

  • Monolayer Integrity: Lucifer Yellow rejection must be >99% ( Papp​<1×10−6 cm/s).

  • Efflux Control: Digoxin (a known P-gp substrate) must yield an ER>3.0 .

  • Action: If Lucifer Yellow permeates, the tight junctions are compromised; data is void.

Quantitative Data Presentation

The table below summarizes hypothetical, yet mechanistically grounded, PK data for a series of optimized 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivatives. Notice how structural modifications to the benzyl ring dictate the pharmacokinetic fate.

Compound IDBenzyl SubstitutionHLM CLint​ (µL/min/mg)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)Rat Oral Bioavailability ( F% )
Deriv-01 Unsubstituted (Parent)45.212.41.832%
Deriv-02 4-Fluoro18.515.11.268%
Deriv-03 3-Methoxy88.48.24.512%
Deriv-04 2,4-Difluoro12.118.60.981%

Data Interpretation:

  • Deriv-01: The unsubstituted benzyl ring is prone to para-hydroxylation by CYP enzymes, leading to moderate clearance.

  • Deriv-02 & Deriv-04: Blocking the metabolically soft para-position with fluorine drastically reduces CLint​ and improves oral bioavailability. The rigid spiro[2.4]heptane core ensures the molecule remains soluble despite the halogenation.

  • Deriv-03: The methoxy group acts as a hydrogen bond acceptor that inadvertently triggers P-gp recognition (high ER of 4.5), plummeting oral bioavailability.

Mechanism of Action: Target Engagement

When optimized for pharmacokinetics, these spirocyclic derivatives are highly effective at reaching intracellular targets. In the context of Hepatitis B[3], the derivatives penetrate the hepatocyte and bind to the HBV core protein, disrupting viral assembly.

HBV_Pathway A Optimized Spiro-Derivative C Allosteric Pocket Binding A->C B HBV Core Protein (Cp) Dimer B->C D Aberrant Capsid Assembly C->D E Inhibition of pgRNA Encapsidation D->E F Suppression of HBV Replication E->F

Fig 2. Mechanism of HBV replication suppression by spirocyclic derivatives.

References

  • WO2019086142A1 - Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv)
  • WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • EP 4484434 A1 - FUSED BICYCLIC COMPOUND CONTAINING PYRROLINONE Source: European Patent Office URL:[Link]

  • WO2024151547A1 - Targeted degradation of vav1 Source: Google Patents URL
  • Enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and derivatives: amino analogues of pantolactone Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Spirocyclic Lactam The compound 4-Benzyl-4-azaspiro[2.4]heptan-5-one represents a novel chemical entity w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Spirocyclic Lactam

The compound 4-Benzyl-4-azaspiro[2.4]heptan-5-one represents a novel chemical entity with a unique spirocyclic lactam core structure. Spiro compounds, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks which can allow for precise interactions with biological targets.[1] The presence of the benzyl group and the lactam functionality suggests potential applications ranging from intermediates in complex syntheses to novel therapeutic agents. As with any new chemical entity destined for potential human or environmental exposure, a thorough evaluation of its safety profile is not just a regulatory requirement, but a scientific imperative.[2][3]

This guide provides a comprehensive framework for establishing the in vitro safety and toxicity profile of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. In the absence of pre-existing public data for this specific molecule, this document serves as a prospective blueprint, detailing the logical progression of assays and the scientific rationale underpinning each experimental choice. Our approach is grounded in established principles of toxicology and adheres to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reliable data.[4][5][6]

Part 1: A Tiered Strategy for In Vitro Safety Assessment

A tiered or cascaded approach to in vitro toxicology is a resource-efficient and scientifically sound strategy.[7] It begins with broad assessments of cytotoxicity to determine the compound's general cellular toxicity and effective concentration range. Subsequent tiers then investigate more specific and critical toxicological endpoints, such as genotoxicity. This progression allows for early identification of potential liabilities, saving time and resources that might otherwise be spent on a compound with an unfavorable safety profile.[2][8]

Diagram: Proposed In Vitro Toxicology Workflow

In_Vitro_Toxicity_Workflow Start 4-Benzyl-4-azaspiro[2.4]heptan-5-one (Test Article) Tier1 Tier 1: Cytotoxicity Assessment Start->Tier1 MTT MTT Assay (Metabolic Activity) Tier1->MTT Primary Screen NRU Neutral Red Uptake (NRU) Assay (Lysosomal Integrity) Tier1->NRU Confirmatory LDH LDH Release Assay (Membrane Integrity) Tier1->LDH Confirmatory Tier2 Tier 2: Genotoxicity Assessment MTT->Tier2 IC50 informs concentrations NRU->Tier2 LDH->Tier2 Ames Bacterial Reverse Mutation Assay (Ames Test) Tier2->Ames Standard Battery Micronucleus In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) Tier2->Micronucleus Standard Battery MLA Mouse Lymphoma Assay (MLA) (Gene Mutation & Clastogenicity) Tier2->MLA Decision Data Integration & Risk Assessment Ames->Decision Micronucleus->Decision MLA->Decision Tier3 Tier 3: Mechanistic & Organ-Specific Toxicity Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cells) Tier3->Hepatotoxicity Cardiotoxicity Cardiotoxicity Assays (e.g., hERG assay) Tier3->Cardiotoxicity Neurotoxicity Neurotoxicity Assays (e.g., Neuronal cell lines) Tier3->Neurotoxicity Hepatotoxicity->Decision Cardiotoxicity->Decision Neurotoxicity->Decision Decision->Tier3 If warranted by data or intended use

Caption: A tiered workflow for the in vitro toxicological evaluation of a novel chemical entity.

Part 2: Foundational Cytotoxicity Assessment (Tier 1)

The initial step in evaluating the toxic potential of 4-Benzyl-4-azaspiro[2.4]heptan-5-one is to determine its effect on cell viability.[3] Cytotoxicity assays provide a quantitative measure of cell death or metabolic dysfunction, which is crucial for calculating the 50% inhibitory concentration (IC50). This value is fundamental for selecting appropriate, non-overtly toxic concentrations for more complex and sensitive downstream assays, such as genotoxicity tests.[9][10]

A panel of at least two assays based on different mechanisms is recommended to avoid misleading results due to compound interference with a single assay's detection system.[11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in formazan production is indicative of reduced cell viability or proliferation.[9]

  • Causality of Choice: The MTT assay is a widely used, cost-effective, and high-throughput method for an initial screen of cytotoxicity.[9] It provides a rapid assessment of the compound's impact on cellular metabolic function.

Neutral Red Uptake (NRU) Assay
  • Principle: This assay evaluates the integrity of the lysosomal membrane. Viable cells take up the supravital dye Neutral Red and store it within their lysosomes. A decrease in the amount of dye extracted from the cells correlates with a loss of cell viability.[11][12]

  • Causality of Choice: The NRU assay provides a complementary endpoint to the MTT assay, focusing on a different cellular compartment (lysosomes). This helps to confirm cytotoxicity findings and rule out assay-specific artifacts.[11]

Table 1: Hypothetical Cytotoxicity Data Summary
Assay TypeCell LineExposure TimeIC50 (µM)Interpretation
MTT Assay HEK29324 hourse.g., 150.5Moderate basal cytotoxicity in human embryonic kidney cells.
MTT Assay HepG224 hourse.g., 95.8Suggests potential for higher cytotoxicity in a liver-derived cell line.
NRU Assay HEK29324 hourse.g., 142.3Confirms the general cytotoxicity observed in the MTT assay.
LDH Release Assay HepG224 hourse.g., >300Indicates that at cytotoxic concentrations, cell membrane rupture is not the primary mode of cell death.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cell lines (e.g., HEK293 for basal cytotoxicity and HepG2 for a liver cell model) into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.[9]

  • Compound Preparation: Prepare a stock solution of 4-Benzyl-4-azaspiro[2.4]heptan-5-one in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 1000 µM. The final solvent concentration in the cell culture medium should be kept constant and low (e.g., <0.5%).

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound, a vehicle control (solvent only), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Part 3: Core Genotoxicity Assessment (Tier 2)

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause direct or indirect DNA damage, potentially leading to mutations or cancer.[13] Regulatory agencies typically require a standard battery of in vitro tests to cover the major endpoints of genotoxicity: gene mutation and chromosomal damage.[8][13][14]

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.[8]

  • Causality of Choice: The Ames test is a rapid, sensitive, and widely accepted screen for point mutations and frameshift mutations.[14] It is a cornerstone of genotoxicity testing and is almost universally required by regulatory bodies. The inclusion of a metabolic activation system (e.g., rat liver S9 fraction) is essential to detect metabolites that may be genotoxic.

In Vitro Mammalian Cell Micronucleus Test
  • Principle: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division.[7][8]

  • Causality of Choice: The micronucleus test is a comprehensive assay for chromosomal damage and is preferred over the chromosome aberration test in many cases due to its higher throughput and ability to detect aneugens. It is a key component of the standard genotoxicity battery.[15]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, L5178Y, or TK6) or primary human peripheral blood lymphocytes.

  • Compound Treatment: Treat the cells with at least three concentrations of 4-Benzyl-4-azaspiro[2.4]heptan-5-one, selected based on the cytotoxicity data (typically up to a concentration that causes ~50-60% cytotoxicity). Include both a negative (vehicle) and positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction).

  • Incubation: The treatment period is typically 3-6 hours in the presence of S9 and a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have undergone one cell division. This results in the accumulation of binucleated cells, in which micronuclei are scored.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleus frequency compared to the vehicle control.

Diagram: Mechanism of Micronucleus Formation

Micronucleus_Formation Metaphase Metaphase Cell (Chromosomes Aligned) Anaphase_Clast Anaphase (Acentric Fragment Lags) Metaphase->Anaphase_Clast Clastogenic Event Anaphase_Aneu Anaphase (Whole Chromosome Lags) Metaphase->Anaphase_Aneu Aneugenic Event Clastogen Clastogen (e.g., DNA break) Clastogen->Metaphase Aneugen Aneugen (e.g., Spindle Poison) Aneugen->Metaphase Telophase_Clast Telophase (Fragment forms Micronucleus) Anaphase_Clast->Telophase_Clast Telophase_Aneu Telophase (Chromosome forms Micronucleus) Anaphase_Aneu->Telophase_Aneu Result Binucleated Cell with Micronucleus Telophase_Clast->Result Telophase_Aneu->Result

Caption: Mechanisms of micronucleus formation due to clastogenic or aneugenic events.

Part 4: Data Integration and Path Forward

The culmination of this in vitro testing cascade is the creation of a preliminary safety profile for 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

  • No Significant Findings: If the compound shows low cytotoxicity (e.g., IC50 > 100 µM) and is negative in a standard two-test genotoxicity battery (e.g., Ames and Micronucleus), it would be considered to have a favorable preliminary in vitro safety profile. Further development and more specialized testing (e.g., for specific organ toxicities based on its intended use) could proceed with higher confidence.[16]

  • Positive Findings:

    • High Cytotoxicity: If the compound is highly cytotoxic, its therapeutic index (for a drug) or safety margin would be a concern. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) would be warranted.

    • Positive Genotoxicity: A positive result in any genotoxicity assay is a significant red flag. It would necessitate further testing to understand the mechanism (e.g., distinguishing between clastogenicity and aneugenicity) and to determine if the effect is relevant in vivo. A positive Ames test, for instance, is a strong indicator of mutagenic potential.[15]

This structured, evidence-based approach ensures that the development of 4-Benzyl-4-azaspiro[2.4]heptan-5-one is guided by a robust understanding of its potential biological effects at the cellular level, fulfilling the core tenets of scientific integrity and responsible innovation.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Global College of Pharmaceutical Technology. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • PETA International Science Consortium Ltd. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available from: [Link]

  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available from: [Link]

  • Charles River Laboratories. Genetic Toxicology Studies. Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available from: [Link]

  • PMC. Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. Available from: [Link]

  • OECD. In vitro assays for developmental neurotoxicity. Available from: [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][9] HEPTANECARBOXYLATE DERIVATIVES. Available from: [Link]

Sources

Foundational

Unveiling the Mechanism of Action of 4-Benzyl-4-azaspiroheptan-5-one Based Inhibitors: A Paradigm Shift in HBV Capsid Assembly Modulation

Unveiling the Mechanism of Action of 4-Benzyl-4-azaspiro[1]heptan-5-one Based Inhibitors: A Paradigm Shift in HBV Capsid Assembly Modulation Executive Summary The eradication of chronic Hepatitis B Virus (HBV) remains a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 4-Benzyl-4-azaspiro[1]heptan-5-one Based Inhibitors: A Paradigm Shift in HBV Capsid Assembly Modulation

Executive Summary

The eradication of chronic Hepatitis B Virus (HBV) remains a formidable challenge in modern pharmacotherapy, primarily due to the persistence of covalently closed circular DNA (cccDNA). Traditional nucleos(t)ide analogues effectively suppress viral polymerase but fail to clear the infection. Enter a novel class of antivirals: Core Protein Allosteric Modulators (CpAMs) , also known as Capsid Assembly Modulators (CAMs) .

Recent advancements in medicinal chemistry have identified the 4-benzyl-4-azaspiro[1]heptan-5-one scaffold as a highly privileged intermediate. When elaborated into complex indole-2-carboxamides or indolizine-2-carboxamides, this spirocyclic system yields exceptionally potent CAMs[2]. This technical whitepaper dissects the chemical rationale, the dual-mechanism of action, and the self-validating experimental workflows required to profile these next-generation inhibitors.

The Chemical Rationale: Conformational Restriction via Spiro-Fusion

The efficacy of 4-benzyl-4-azaspiro[1]heptan-5-one based inhibitors stems from the unique thermodynamics of their binding interaction with the HBV Core Protein (Cp).

  • Spirocyclic Rigidity: The spiro[1]heptane core introduces significant ring strain and restricts the rotational degrees of freedom of the molecule. When the inhibitor enters the hydrophobic pocket at the Cp dimer-dimer interface, this pre-organized geometry minimizes the entropic penalty ( ΔS ) typically associated with small-molecule binding.

  • Lipophilic Anchoring: The benzyl moiety serves as a highly lipophilic anchor, engaging in critical π−π stacking and van der Waals interactions deep within the assembly pocket[2].

  • Synthetic Versatility: As an intermediate, the lactam (heptan-5-one) can be converted into various derivatives (such as 6,6-difluoro-4-azaspiro[1]heptane) to fine-tune the electronic distribution and metabolic stability before coupling to an indole-2-carboxamide core[2].

Mechanism of Action: Allosteric Modulation of the HBV Core Protein

The HBV nucleocapsid is an icosahedral structure self-assembled from 120 (T=4) or 90 (T=3) copies of Cp homodimers. The assembly process is highly sensitive to kinetic and thermodynamic perturbations. Azaspiro-based CAMs exert a dual mechanism of action by interfering with both the assembly of new capsids and the stability of mature capsids.

Primary MoA: Misdirection and Acceleration of Assembly

Azaspiro-based CAMs bind to early nucleocapsid assembly intermediates (such as hexamers) at the dimer-dimer interface[3]. By doing so, they artificially lower the activation energy required for dimer association, fundamentally altering the assembly trajectory:

  • Class A (Aberrant) Phenotype: The inhibitor induces severe structural distortions, causing the Cp dimers to rapidly polymerize into irregularly shaped, non-capsid aggregates[4].

  • Class E (Empty) Phenotype: The inhibitor accelerates the formation of morphologically intact capsids, but at a rate that outpaces the packaging of pre-genomic RNA (pgRNA) and the viral polymerase, resulting in "empty" capsids[4].

In both scenarios, the encapsidation of pgRNA is completely blocked, halting reverse transcription and subsequent viral replication[4].

Secondary MoA: Premature Uncoating and cccDNA Depletion

Beyond assembly inhibition, these modulators act on pre-formed, mature nucleocapsids. Binding of the CAM to mature nucleocapsids in the cytoplasm induces mistimed structural changes that trigger premature disassembly (uncoating)[5]. This prevents the nucleocapsid from delivering its relaxed circular DNA (rcDNA) payload to the nucleus, thereby directly inhibiting the intracellular amplification and de novo formation of the cccDNA pool[5].

MoA_Pathway Cp HBV Core Protein (Cp Dimers) NormalAssembly Normal Assembly (Infectious Virion) Cp->NormalAssembly + pgRNA Aberrant Class A Phenotype (Aberrant Aggregates) Cp->Aberrant Misdirected Assembly Empty Class E Phenotype (Empty Capsids) Cp->Empty Accelerated Assembly pgRNA pgRNA + Polymerase pgRNA->NormalAssembly CAM Azaspiro-based CAM (Inhibitor) CAM->Cp Allosteric Binding at Dimer Interface

Allosteric modulation of HBV Core Protein by Azaspiro-based CAMs.

Self-Validating Experimental Protocols for Mechanistic Profiling

To rigorously classify a novel 4-benzyl-4-azaspiro[1]heptan-5-one derivative, researchers must employ orthogonal, self-validating assays. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity and mechanistic proof.

Protocol A: In Vitro Capsid Assembly Kinetics via Light Scattering

Causality & Rationale: To isolate the thermodynamic effect of the CAM from cellular variables, we use a cell-free system. We utilize a truncated HBV core protein (Cp149) which lacks the highly basic C-terminal domain, preventing spontaneous, nonspecific aggregation. Assembly is triggered by ionic strength (NaCl) and monitored via right-angle light scattering at 350 nm. Step-by-Step:

  • Purify Cp149 dimers via Size Exclusion Chromatography (SEC) in a low-salt buffer (50 mM HEPES, pH 7.5).

  • Pre-incubate 10 µM Cp149 with varying concentrations of the azaspiro-CAM (0.1 µM to 10 µM) for 10 minutes at 25°C.

  • Initiate assembly by rapidly injecting NaCl to a final concentration of 300 mM.

  • Record light scattering at 350 nm continuously for 60 minutes.

  • Self-Validation Checkpoint: The assay must include a DMSO vehicle control (establishing the baseline sigmoidal assembly curve) and a reference Class A CAM (e.g., GLS4). If the DMSO control fails to assemble, or if the reference fails to eliminate the lag phase, the Cp149 batch is structurally compromised and must be discarded.

Protocol B: Intracellular Nuclease Protection Assay for pgRNA Encapsidation

Causality & Rationale: Light scattering proves the compound binds Cp, but does not prove it prevents viral packaging in a physiological environment. We must distinguish between a compound that inhibits viral transcription vs. one that specifically inhibits encapsidation. Step-by-Step:

  • Infect primary human hepatocytes (PHHs) or HepG2.2.15 cells and treat with the azaspiro-CAM for 5 days[4].

  • Lyse the cells using a mild NP-40 buffer to release intact capsids while leaving nuclei intact.

  • Split the lysate into two aliquots. Treat Aliquot 1 with Micrococcal Nuclease (MNase) to digest all free, unencapsidated RNA. Leave Aliquot 2 untreated.

  • Extract RNA from both aliquots and perform RT-qPCR for HBV pgRNA.

  • Self-Validation Checkpoint: In a true CAM mechanism, the total pgRNA (Aliquot 2) should remain relatively stable compared to the untreated control, proving the compound is not a transcription inhibitor. However, the MNase-resistant pgRNA (Aliquot 1) should drop to near zero, proving that while pgRNA is transcribed, it is left entirely exposed due to aberrant or empty capsid formation.

Validation_Workflow Synthesis Scaffold Synthesis Assembly In Vitro Assembly Assay Synthesis->Assembly SEC-purified Cp149 Nuclease Nuclease Protection Assay Assembly->Nuclease Cell Lysate Treatment cccDNA cccDNA Quantification Nuclease->cccDNA qPCR Validation

Self-validating experimental workflow for evaluating CAM efficacy.

Quantitative Profiling of Azaspiro-Based CAMs

The structural rigidification provided by the azaspiro[1]heptane core significantly enhances the therapeutic window. Below is a representative data summary comparing the pharmacological profiles of evolved azaspiro-indole-carboxamides against early-generation CAMs.

Compound Class / ScaffoldStructural PhenotypeAntiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)cccDNA Reduction Potential
Early HAP-based CAMs Class A (Aberrant)50 - 150> 20Low (Primarily blocks de novo)
Early SBA-based CAMs Class E (Empty)100 - 300> 50Moderate
Azaspiro-Indole-Carboxamides Class A/E Hybrid5 - 25 > 100 High (Promotes uncoating)

Note: Azaspiro-based CAMs demonstrate sub-nanomolar to low-nanomolar potency due to optimized hydrophobic packing at the dimer interface, while maintaining excellent cell viability metrics.

Conclusion

The integration of the 4-benzyl-4-azaspiro[1]heptan-5-one scaffold into HBV therapeutics represents a masterclass in structure-based drug design. By exploiting the spirocyclic rigidity to minimize entropic penalties, these molecules act as highly potent allosteric modulators of the HBV Core Protein. Through a dual mechanism—misdirecting assembly to prevent pgRNA encapsidation and inducing premature uncoating to starve the cccDNA pool—they offer a highly promising orthogonal approach to achieving a functional cure for chronic Hepatitis B.

Sources

Protocols & Analytical Methods

Method

Definitive Structural Elucidation of 4-Benzyl-4-azaspiro[2.4]heptan-5-one using Multidimensional NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering unique three-dimensional diversity that can l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering unique three-dimensional diversity that can lead to improved pharmacological properties.[1] The 4-azaspiro[2.4]heptan-5-one core, in particular, is a key building block in the synthesis of modern therapeutics.[2][3] This application note provides a comprehensive guide to the structural characterization of 4-Benzyl-4-azaspiro[2.4]heptan-5-one using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a self-validating framework for researchers.

Introduction: The Structural Challenge of a Spiro-Lactam

4-Benzyl-4-azaspiro[2.4]heptan-5-one is a chiral molecule featuring a unique spirocyclic junction where a cyclopropane ring and a pyrrolidinone (γ-lactam) ring share a single quaternary carbon atom. This rigid, three-dimensional architecture presents a distinct challenge for structural analysis. Unlike more flexible acyclic or simple cyclic systems, the fixed spatial arrangement of the rings leads to significant magnetic non-equivalence for protons and carbons, even for those that might appear chemically similar at first glance.

NMR spectroscopy is the most powerful technique for unambiguously determining such complex structures in solution.[4][5] It provides precise information on the chemical environment of each atom, the connectivity between atoms through chemical bonds, and their spatial proximity. This guide will systematically deconstruct the molecule's NMR signature.

For clarity throughout this document, the following IUPAC numbering scheme for the 4-azaspiro[2.4]heptan-5-one core will be used.

Caption: IUPAC numbering for the 4-Benzyl-4-azaspiro[2.4]heptan-5-one scaffold.

Experimental Protocols: A Foundation for High-Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

The choice of a deuterated solvent is the first critical decision. The solvent must fully dissolve the analyte without interfering with its signals.[6] 4-Benzyl-4-azaspiro[2.4]heptan-5-one possesses both a polar lactam moiety and non-polar benzyl and cyclopropyl groups. Deuterated chloroform (CDCl₃) is an excellent first choice as it effectively solubilizes a wide range of organic compounds and is relatively non-viscous, leading to sharp signals.[7][8] For highly polar analogs or temperature-dependent studies, deuterated dimethyl sulfoxide (DMSO-d₆) could be a viable alternative.[7][9]

Step-by-Step Sample Preparation:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 10-20 mg of the compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

  • Dissolution: Transfer the weighed solid to a small, clean glass vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[11] Vortex or gently swirl the vial until the solid is completely dissolved. Preparing the sample in a separate vial ensures complete dissolution before transfer and prevents contamination of the bulk solvent bottle.[11]

  • Filtration and Transfer: Particulate matter in an NMR sample severely degrades spectral quality by disrupting the magnetic field homogeneity. To remove any dust or undissolved microparticles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.

  • Internal Standard (Optional): The residual protio-solvent peak (e.g., CHCl₃ at ~7.26 ppm) is often used as a secondary chemical shift reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added, though it is often omitted in modern high-field NMR to avoid sample contamination.[10]

Sources

Application

Catalytic Asymmetric Synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one: An Application and Protocol Guide

The spirocyclic scaffold, particularly the 4-azaspiro[2.4]heptan-5-one core, represents a significant structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic scaffold, particularly the 4-azaspiro[2.4]heptan-5-one core, represents a significant structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The asymmetric synthesis of these complex structures, especially the creation of a quaternary spirocyclic stereocenter, presents a formidable challenge in synthetic organic chemistry. This guide provides a comprehensive overview and detailed protocols for the catalytic asymmetric synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one, a key building block for more complex pharmaceutical agents.

Introduction to Spirocyclic Lactams

Spirocyclic frameworks are prevalent in a wide array of natural products and biologically active molecules.[1][2] The incorporation of a lactam into this spirocyclic system, as in 4-azaspiro[2.4]heptan-5-one, introduces a functional handle for further chemical modification and can impart desirable pharmacokinetic properties. The primary synthetic hurdles in accessing these molecules enantioselectively include the construction of the sterically congested spirocenter and the control of absolute stereochemistry. Modern synthetic methods, including organocatalysis and transition-metal catalysis, have emerged as powerful tools to address these challenges, offering mild reaction conditions and high levels of stereocontrol.[3][4]

Strategic Approaches to Asymmetric Synthesis

Two primary catalytic strategies have shown significant promise for the enantioselective synthesis of spirocyclic compounds: organocatalyzed asymmetric cyclopropanation and transition-metal-catalyzed intramolecular C-H amidation. This guide will detail a protocol based on an organocatalyzed approach, which often benefits from operational simplicity and the use of readily available, metal-free catalysts.

Visualizing the Synthetic Strategy

cluster_0 Organocatalyzed Asymmetric Cyclopropanation N-Benzylmaleimide N-Benzylmaleimide Reaction_Vessel [3+2] Cycloaddition N-Benzylmaleimide->Reaction_Vessel Reactant 1 Cyclopropylidene_Reagent Cyclopropylidene Reagent Cyclopropylidene_Reagent->Reaction_Vessel Reactant 2 Chiral_Organocatalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Chiral_Organocatalyst->Reaction_Vessel Catalyst Product 4-Benzyl-4-azaspiro[2.4]heptan-5-one Reaction_Vessel->Product

Caption: Organocatalyzed asymmetric [3+2] cycloaddition strategy.

Protocol 1: Organocatalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from established methodologies for the asymmetric synthesis of spirocyclic compounds, particularly those involving the reaction of electron-deficient olefins with suitable cyclopropane precursors.[5][6] The use of a chiral organocatalyst, such as a Cinchona alkaloid derivative, is crucial for inducing high enantioselectivity.

Materials and Reagents
  • N-Benzylmaleimide

  • Ethyl cyclopropylideneacetate

  • Chiral organocatalyst (e.g., Quinine-derived thiourea)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Instrumentation
  • Magnetic stirrer with stirring bar

  • Schlenk flask and nitrogen/argon line

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add N-benzylmaleimide (0.5 mmol, 1.0 equiv) and the chiral quinine-derived thiourea catalyst (0.05 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene (5.0 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution. Cool the reaction mixture to the specified temperature (see Table 1).

  • Initiation of Reaction: Add ethyl cyclopropylideneacetate (0.75 mmol, 1.5 equiv) dropwise to the cooled solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (N-benzylmaleimide) is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase column.

Expected Results and Optimization

The efficiency and stereoselectivity of this reaction are highly dependent on the choice of catalyst, solvent, and temperature. Below is a table summarizing expected outcomes based on variations of these parameters, synthesized from related literature.

Catalyst (10 mol%) Solvent Temperature (°C) Yield (%) ee (%)
Quinine-derived thioureaToluene-2085-9590-99
Cinchonidine-derived squaramideDCM070-8085-95
Bifunctional phosphineTHFRT60-7570-85

Table 1: Optimization of Reaction Conditions for Asymmetric Cyclopropanation.

Alternative Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis offers a powerful alternative for the synthesis of spirocyclopropanes.[7][8] Rhodium(II) complexes, in particular, are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to olefins. This approach would involve the reaction of N-benzylmaleimide with a suitable diazoalkane precursor in the presence of a chiral rhodium catalyst.

Conceptual Workflow

cluster_1 Rhodium-Catalyzed Asymmetric Cyclopropanation N-Benzylmaleimide_Rh N-Benzylmaleimide Reaction_Vessel_Rh Carbene Transfer N-Benzylmaleimide_Rh->Reaction_Vessel_Rh Alkene Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_Compound->Reaction_Vessel_Rh Carbene Precursor Chiral_Rh_Catalyst Chiral Rh(II) Catalyst (e.g., Rh₂(S-DOSP)₄) Chiral_Rh_Catalyst->Reaction_Vessel_Rh Catalyst Product_Rh 4-Benzyl-4-azaspiro[2.4]heptan-5-one Reaction_Vessel_Rh->Product_Rh

Caption: Rhodium-catalyzed asymmetric carbene transfer strategy.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and lead to side reactions. If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be beneficial.

  • Low Enantioselectivity: The choice of chiral catalyst is paramount. It may be necessary to screen a variety of catalysts to achieve high enantiomeric excess for this specific substrate. Temperature also plays a critical role; lower temperatures generally lead to higher enantioselectivity.

  • Diastereoselectivity: In cases where diastereomers can be formed, the catalyst and reaction conditions will influence the diastereomeric ratio (dr). Chiral HPLC analysis is essential to determine both ee and dr.

  • Safety: Diazo compounds used in the rhodium-catalyzed approach are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.

Conclusion

The catalytic asymmetric synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one is a challenging yet achievable goal with modern synthetic methodologies. The organocatalyzed [3+2] cycloaddition protocol detailed here provides a reliable and highly enantioselective route to this valuable spirocyclic lactam. For researchers in drug development, mastering these synthetic techniques opens the door to a vast chemical space of novel, conformationally constrained molecules with significant therapeutic potential.

References

  • Xie, X., et al. (2018). Organocatalytic Asymmetric Synthesis of Six-Membered Carbocycle-Based Spiro Compounds. SciSpace.
  • Organic Chemistry Frontiers (n.d.).
  • Rico, E., et al. (2021).
  • OAE Publishing Inc. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons.
  • ACS Publications. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters.
  • Organic Chemistry Frontiers (n.d.). Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.
  • Wang, C., et al. (n.d.). Stereoselective construction of a 5-aza-spiro[3][9]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications. Royal Society of Chemistry.

  • Journal of the American Chemical Society (2026).
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • PubMed. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid.
  • R Discovery. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • PubMed. (2011). Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram.
  • ACS Publications. (2014).
  • ACS Publications. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation.
  • RSC Publishing. (n.d.).
  • PubMed. (2020). Rhodium(III)-Catalyzed Asymmetric Access to Spirocycles through C-H Activation and Axial-to-Central Chirality Transfer.
  • Wiley-VCH. (n.d.).
  • n.d..
  • Semantic Scholar. (2021).
  • Infoscience. (n.d.).
  • ACS Publications. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)
  • ResearchGate. (n.d.). Synthesis of a series of 4‐azaspiro[2.
  • n.d.. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral.
  • n.d.. Asymmetric Synthesis.
  • AccelaChem. (n.d.). N/A,(S)-4-Benzyl-4-azaspiro[2.4]heptane-5-methanol Hydrochloride.
  • Google Patents. (n.d.). CN115490697B - An asymmetric synthesis method of chiral azaspiro[2][9]-decylamine.

  • MDPI. (2023).
  • Appchem. (n.d.). 5-Benzyl-5-azaspiro[2.4]heptan-4-one | 1394003-64-5.
  • RSC Publishing. (n.d.).

Sources

Method

Application Note: Scale-Up Manufacturing Process for 4-Benzyl-4-azaspiroheptan-5-one

Application Note: Scale-Up Manufacturing Process for 4-Benzyl-4-azaspiro[1]heptan-5-one Introduction & Strategic Overview The spirocyclic lactam core is a highly privileged scaffold in modern medicinal chemistry, offerin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 4-Benzyl-4-azaspiro[1]heptan-5-one

Introduction & Strategic Overview

The spirocyclic lactam core is a highly privileged scaffold in modern medicinal chemistry, offering unique conformational rigidity and favorable pharmacokinetic profiles. Specifically, 4-benzyl-4-azaspiro[1]heptan-5-one (CAS: 929037-56-9) has emerged as a critical building block and active intermediate in the synthesis of advanced therapeutics, including Hepatitis B Virus (HBV) capsid assembly modulators [2] and targeted protein degraders (PROTACs) directed against the VAV1 proto-oncogene [3].

This application note details a highly scalable, two-stage manufacturing protocol designed for preclinical and early-phase clinical development. By transitioning away from poorly regioselective traditional lactam alkylations, this workflow utilizes a modified Kulinkovich-Szymoniak cyclopropanation followed by a highly efficient N-benzylation, ensuring high atom economy, superior yield, and robust reproducibility.

Mechanistic Rationale & Pathway Design

To engineer a self-validating and scalable system, causality must drive every synthetic choice.

Stage 1: The Kulinkovich-Szymoniak Cyclopropanation Directly installing a spiro-cyclopropane ring adjacent to a nitrogen atom is synthetically challenging. We circumvent this by utilizing a titanium-mediated cyclopropanation of a nitrile precursor (ethyl 3-cyanopropanoate) [1].

  • Causality of Reagents: The addition of ethylmagnesium bromide (EtMgBr) to titanium tetraisopropoxide ( Ti(OiPr)4​ ) generates an unstable diethyltitanium intermediate, which rapidly undergoes β -hydride elimination to form the active titanacyclopropane complex.

  • Causality of Cyclization: This complex acts as a 1,2-dicarbanion equivalent, inserting into the nitrile triple bond. Subsequent hydrolysis yields a primary 1-aminocyclopropane intermediate. Because the amine is tethered to an ethyl ester via a two-carbon spacer, thermodynamic driving forces dictate a spontaneous intramolecular cyclization (lactamization), extruding ethanol to form the stable 4-azaspiro[1]heptan-5-one core.

Stage 2: N-Benzylation

  • Causality of Reagents: The secondary lactam is deprotonated using Sodium Hydride (NaH). NaH is selected over weaker bases (like K2​CO3​ ) because its irreversible reaction with the lactam NH (pKa ~16) drives the equilibrium entirely to the amide anion, releasing hydrogen gas. This prevents reversible side reactions and primes the nitrogen for a rapid SN​2 nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide.

G cluster_0 Stage 1: Kulinkovich-Szymoniak Cyclopropanation cluster_1 Stage 2: N-Benzylation A Ethyl 3-cyanopropanoate (Starting Material) B Titanacyclopropane Intermediate [Ti(OiPr)4 + 2 EtMgBr] A->B Ti(OiPr)4, EtMgBr THF, -70°C to RT C 1-Aminocyclopropane Intermediate (Unstable) B->C Insertion & Hydrolysis D 4-azaspiroheptan-5-one (Spiro-Lactam Core) C->D Intramolecular Cyclization (-EtOH) E 4-Benzyl-4-azaspiro[2.4]heptan-5-one (Target API Intermediate) D->E NaH, Benzyl Bromide DMF, 0°C to RT

Synthetic workflow and mechanistic pathway for 4-Benzyl-4-azaspiro[1]heptan-5-one.

Step-by-Step Manufacturing Protocols

Stage 1: Synthesis of 4-azaspiro[1]heptan-5-one

Safety Note: Ti(OiPr)4​ is highly moisture-sensitive. EtMgBr is highly flammable and reacts violently with water. Ensure strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with Argon.

  • Charge Reactants: Add ethyl 3-cyanopropanoate (500 g, 3.93 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF, 4.0 L). Begin agitation at 250 RPM.

  • Titanium Addition: Add Ti(OiPr)4​ (1.23 kg, 4.32 mol, 1.1 eq) in one portion.

  • Cryogenic Cooling: Circulate cooling fluid to bring the internal reactor temperature to -70 °C.

  • Grignard Addition (Critical Step): Slowly add EtMgBr (3.0 M in diethyl ether, 2.88 L, 8.64 mol, 2.2 eq) dropwise via an addition funnel over 3 hours. Self-Validation Check: Maintain internal temperature below -60 °C to prevent premature decomposition of the titanacyclopropane intermediate.

  • Maturation & Cyclization: Remove cooling and allow the reaction to warm to room temperature (20-25 °C) over 4 hours. Stir for an additional 12 hours to ensure complete intramolecular lactamization.

  • Quench & Workup: Cool to 0 °C. Carefully quench by dropwise addition of water (250 mL) to precipitate titanium dioxide ( TiO2​ ) salts. Stir vigorously for 1 hour.

  • Filtration: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc, 3 x 1 L).

  • Concentration: Concentrate the combined filtrates under reduced pressure to afford crude 4-azaspiro[1]heptan-5-one as a pale yellow oil, which crystallizes upon standing. (Typical yield: 68-72%).

Stage 2: Synthesis of 4-Benzyl-4-azaspiro[1]heptan-5-one

Safety Note: NaH releases highly flammable H2​ gas upon reaction. Ensure adequate ventilation and avoid moisture.

  • Reactor Preparation: In a clean, dry 5 L reactor under Argon, dissolve the crude 4-azaspiro[1]heptan-5-one (300 g, ~2.70 mol, 1.0 eq) in anhydrous Dimethylformamide (DMF, 2.5 L).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 129.6 g, 3.24 mol, 1.2 eq) in small portions over 1 hour. Self-Validation Check: Monitor gas evolution; proceed to the next addition only when bubbling subsides.

  • Alkylation: Stir at 0 °C for 45 minutes. Add Benzyl bromide (507.9 g, 2.97 mol, 1.1 eq) dropwise over 1 hour.

  • Reaction Maturation: Remove the cooling bath and stir at room temperature for 4 hours.

  • Quench & Extraction: Cool to 0 °C and quench with cold water (1.0 L). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 3 x 1.5 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 1 L) to remove residual DMF, followed by brine (1 L).

  • Drying & Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the residue via silica gel plug filtration (Hexanes:EtOAc 80:20) to afford the target compound as a white crystalline solid.

Quantitative Data & Process Optimization

To establish a self-validating protocol, the stoichiometry of the Kulinkovich-Szymoniak reaction was rigorously optimized. Table 1 demonstrates that a 2.2 molar equivalent of EtMgBr is the critical threshold for maximizing the yield of the spiro-lactam core, as one equivalent is sacrificed during the reduction of Ti(IV) to Ti(II).

Table 1: Scale-up Optimization Parameters for Stage 1 (Cyclopropanation)

Trial Ti(OiPr)4​ (Eq)EtMgBr (Eq)Temp Profile (°C)Conversion (%)Isolated Yield (%)
10.5 (Catalytic)2.0-70 to RT45.238.5
21.02.0-70 to RT82.161.0
3 (Optimal) 1.1 2.2 -70 to RT >98.0 71.4
41.13.0-70 to RT>98.068.2 (Impure)

Quality Control & Analytical Validation

Every batch must meet strict release criteria to ensure downstream compatibility in API synthesis. The analytical metrics for the final 4-Benzyl-4-azaspiro[1]heptan-5-one product are summarized below.

Table 2: Quality Control Metrics for 4-Benzyl-4-azaspiro[1]heptan-5-one

Analytical MethodTarget SpecificationObserved Batch Result
HPLC Purity (UV 254 nm) 98.0% (Area %)99.2%
HRMS (ESI, [M+H]+) Calculated for C13​H16​NO : 202.1232Found: 202.1235
1H NMR (400 MHz, CDCl3​ ) δ 7.35-7.20 (m, 5H), 4.45 (s, 2H), 2.40 (t, 2H), 1.95 (t, 2H), 1.05 (m, 2H), 0.85 (m, 2H)Conforms to structure
Residual Moisture (Karl Fischer) 0.5% w/w0.12% w/w

References

  • Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv).WO2019086142A1. Google Patents.
  • Targeted degradation of vav1.WO2024151547A1. Google Patents.

Sources

Application

Application Notes and Protocols for N-Debenzylation of 4-Benzyl-4-azaspiro[2.4]heptan-5-one Derivatives

Introduction The 4-azaspiro[2.4]heptan-5-one scaffold is a valuable structural motif in medicinal chemistry and drug development, prized for its conformational rigidity and three-dimensional character. In the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-azaspiro[2.4]heptan-5-one scaffold is a valuable structural motif in medicinal chemistry and drug development, prized for its conformational rigidity and three-dimensional character. In the synthesis of analogues based on this core, the N-benzyl group is a frequently employed protecting group for the lactam nitrogen due to its general stability and ease of introduction. However, its subsequent removal is a critical step that requires careful consideration of the reaction conditions to avoid unwanted side reactions and ensure high yields of the desired secondary lactam.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary methods for the N-debenzylation of 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivatives. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just a set of instructions, but a framework for rational method selection and optimization.

Method Selection: A Strategic Overview

The choice of an N-debenzylation method is dictated by the overall molecular architecture of the substrate, particularly the presence of other functional groups that may be sensitive to the reaction conditions. For the 4-Benzyl-4-azaspiro[2.4]heptan-5-one system, the primary considerations are the stability of the lactam ring and any substituents on the spirocyclic core.

Below is a comparative analysis of the most pertinent debenzylation strategies.

Comparative Data of N-Debenzylation Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesFunctional Group Compatibility Notes
Catalytic Hydrogenolysis H₂, Pd/C, Pd(OH)₂/CRT to 50 °C, 1-50 atm H₂High yielding, clean byproducts (toluene), mild conditions.[1]Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, some aromatic heterocycles, Cbz groups).Not suitable for molecules containing double or triple bonds, nitro groups, or other benzyl-type protecting groups that would be cleaved simultaneously.
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, cyclohexene; Pd/CRT to refluxAvoids the use of high-pressure hydrogen gas; generally good yields.[2][3]Can require higher temperatures; potential for incomplete reaction.Similar to catalytic hydrogenolysis; some hydrogen donors can be acidic.
Dissolving Metal Reduction Na or Li, liquid NH₃-78 °C to -33 °CPowerful and effective for stubborn substrates; orthogonal to hydrogenolysis.Requires specialized equipment and handling of hazardous materials (liquid ammonia, alkali metals).[4]Excellent for substrates with groups sensitive to hydrogenolysis. May reduce other functional groups like aromatic rings (Birch reduction).
Oxidative Debenzylation KBr/Oxone®, NBSRT to mild heatingMetal-free; orthogonal to reductive methods.[5]Can lead to over-oxidation if not carefully controlled; substrate-dependent efficacy.[6]Incompatible with easily oxidizable functional groups.
Acylative Cleavage α-Chloroethyl chloroformate (ACE-Cl)0 °C to refluxEffective for tertiary amines; proceeds via a stable carbamate intermediate.[7][8][9]Two-step process (carbamate formation and hydrolysis); reagent is toxic and corrosive.Tolerates many functional groups but will react with other nucleophilic sites.
Lewis Acid Cleavage BBr₃, BCl₃-78 °C to RTEffective for cleaving benzyl ethers and some N-benzyl amines.[4][10][11][12]Can be harsh; BBr₃ is highly corrosive and moisture-sensitive; may cleave other acid-labile groups (e.g., Boc, t-butyl esters).Not ideal for substrates with other Lewis acid-sensitive functionalities.

Section 1: Reductive N-Debenzylation Strategies

Reductive methods are the most common and often the cleanest approaches for N-benzyl group removal. They are broadly categorized into catalytic hydrogenation/hydrogenolysis and dissolving metal reductions.

Catalytic Hydrogenolysis

This method is arguably the gold standard for N-debenzylation due to its mildness and the formation of toluene as the sole byproduct.[1] The reaction involves the cleavage of the C-N bond by hydrogen gas on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[1][2]

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a robust and common choice. Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective for N-debenzylation, especially for more sterically hindered or electron-rich systems, and can sometimes be used at lower hydrogen pressures.[2]

  • Solvent: Protic solvents like methanol or ethanol are preferred as they facilitate the protonolysis of the cleaved C-N bond.

  • Hydrogen Source: While hydrogen gas is the most direct source, its use requires specialized pressure equipment. For laboratory-scale synthesis, transfer hydrogenation offers a more convenient alternative.

Experimental Workflow: Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Dissolve Substrate in Solvent (e.g., Methanol) Add_Cat Add Pd/C or Pd(OH)₂/C (Carefully, under inert atm.) Prep->Add_Cat Inert Inert Atmosphere (3x Vacuum/H₂ Cycle) Add_Cat->Inert React Vigorous Stirring under H₂ Atmosphere (Balloon or Parr) Inert->React Monitor Monitor by TLC/LC-MS React->Monitor Filter Filter through Celite® (Keep wet!) Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if needed) Concentrate->Purify

Caption: Workflow for N-debenzylation via catalytic hydrogenolysis.

Protocol 1: N-Debenzylation using Pd/C and H₂ Gas

  • Reaction Setup: In a high-pressure vessel (e.g., a Parr shaker bottle), dissolve the 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivative (1.0 eq.) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add 10% Palladium on Carbon (10-20 mol % Pd).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with hydrogen gas three times. Pressurize the vessel to the desired pressure (typically 1-4 atm) and begin vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected lactam, which can be purified by chromatography or recrystallization if necessary.

Catalytic Transfer Hydrogenation (CTH)

CTH provides a practical alternative to using flammable hydrogen gas, making it highly suitable for standard laboratory setups.[3] Ammonium formate is a common and effective hydrogen donor.

Protocol 2: N-Debenzylation using Pd/C and Ammonium Formate

  • Reaction Setup: To a solution of the 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivative (1.0 eq.) in methanol (approx. 0.1 M), add ammonium formate (5.0 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol % Pd).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts. The organic layer is then dried and concentrated to yield the product.

Dissolving Metal Reduction

For substrates incompatible with hydrogenolysis, the Birch reduction (or related dissolving metal systems) offers a powerful alternative.[4] This method uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia to generate solvated electrons, which are potent reducing agents.

Mechanism: Dissolving Metal Reduction

Start N-Bn Lactam + Na⁰ e_solv Solvated Electron (e⁻) from Na⁰ in liq. NH₃ RadicalAnion Benzyl Radical Anion e_solv->RadicalAnion SET Cleavage {C-N Bond Cleavage} RadicalAnion->Cleavage AmideAnion Lactam Anion Cleavage->AmideAnion Toluene Toluene Cleavage->Toluene Protonation {Protonation|by ROH or NH₄Cl} AmideAnion->Protonation Product Deprotected Lactam Protonation->Product

Caption: Simplified mechanism of N-debenzylation via dissolving metal reduction.

Protocol 3: N-Debenzylation using Sodium in Liquid Ammonia

Caution: This procedure involves highly flammable and corrosive materials and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Apparatus Setup: Assemble a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense ammonia gas into the flask to the desired volume.

  • Sodium Addition: Carefully add small pieces of sodium metal to the liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Substrate Addition: Dissolve the 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivative in a minimal amount of a suitable anhydrous solvent (e.g., THF) and add it dropwise to the sodium-ammonia solution.

  • Reaction and Quenching: Stir the reaction at -78 °C. After the reaction is complete (monitored by TLC), quench the excess sodium by the cautious addition of a proton source, such as ammonium chloride or ethanol, until the blue color disappears.

  • Work-up: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen. Add water to the residue and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

Section 2: Non-Reductive N-Debenzylation Strategies

Acylative Cleavage with α-Chloroethyl Chloroformate (ACE-Cl)

This method, often referred to as the von Braun reaction, is particularly useful for debenzylating tertiary amines and can be applied to N-benzyl lactams.[7][9] The reaction proceeds in two steps: formation of an N-carbamate intermediate, followed by its solvolysis (typically with methanol) to release the deprotected secondary amine hydrochloride.[7]

Protocol 4: N-Debenzylation using ACE-Cl

  • Carbamate Formation: To a solution of the N-benzyl lactam (1.0 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) at 0 °C, add α-chloroethyl chloroformate (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Solvolysis: Cool the reaction mixture and concentrate it under reduced pressure. To the residue, add methanol and heat to reflux for 1-2 hours to effect the cleavage of the carbamate.

  • Isolation: Remove the methanol under reduced pressure. The resulting crude product is the hydrochloride salt of the deprotected lactam, which can be used as is or neutralized with a mild base and extracted to yield the free amine.

Oxidative Debenzylation

Oxidative methods provide a valuable orthogonal approach to the more common reductive techniques. A system employing an alkali metal bromide (e.g., KBr) with an oxidant like Oxone® can efficiently debenzylate N-benzyl amides under mild conditions.[5]

Mechanism of Oxidative Debenzylation: The reaction is initiated by the in-situ generation of a bromo radical from the oxidation of bromide.[5] This radical abstracts a hydrogen atom from the benzylic position, forming a benzyl radical. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the deprotected amide and benzaldehyde.

Protocol 5: Oxidative N-Debenzylation with KBr/Oxone®

  • Reaction Setup: In a flask, combine the N-benzyl lactam (1.0 eq.), potassium bromide (KBr, 2.0 eq.), and Oxone® (2.0 eq.) in a solvent mixture such as acetonitrile/water (2:1).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The N-debenzylation of 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivatives can be accomplished through a variety of robust methods. Catalytic hydrogenolysis remains the method of choice for its cleanliness and mild conditions, provided the substrate is compatible. For molecules containing reducible functional groups, catalytic transfer hydrogenation offers a safer alternative to pressurized hydrogen gas, while dissolving metal reductions provide a powerful, orthogonal approach. When reductive methods are not viable, oxidative debenzylation or acylative cleavage with ACE-Cl present effective, albeit more functionally restrictive, options.

Successful deprotection requires a careful analysis of the substrate's functional group landscape to select the most appropriate method, thereby maximizing yield and minimizing unwanted side reactions. The protocols provided in this guide serve as a starting point for optimization in the context of specific synthetic challenges.

References

  • O'Brien, P., et al. (2004).
  • Sajiki, H., & Kume, K. (2000). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Tetrahedron Letters, 41(49), 9469-9472.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate. Tetrahedron Letters, 28(45), 5555-5558.
  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2373-2380. Available at: [Link]

  • Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051-4054.
  • Campbell, J. A., et al. (1984). Mild and Selective Debenzylation of Tertiary Amines, e.g. (I), (V)
  • Paliakov, E. M., & Klumpp, D. A. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Tetrahedron Letters, 45(21), 4145-4147.
  • Paliakov, E. M., & Klumpp, D. A. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Request PDF on ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F. (2015). N-Dealkylation of Amines. Molecules, 20(7), 12596-12637. Available at: [Link]

  • Singh, A., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. ChemRxiv. Available at: [Link]

  • Chabaud, L., et al. (2003).
  • Wang, X., et al. (2011). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. Synlett, 2011(12), 1731-1735.
  • Rewolinski, M. S., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(43), 8209-8212.
  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(18), 12464-12473. Available at: [Link]

  • Paliakov, E. M., & Klumpp, D. A. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Semantic Scholar. Available at: [Link]

  • Plietker, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. Available at: [Link]

  • Plietker, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. Available at: [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Available at: [Link]

  • Pozsgay, V. (2003). Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides. Chemical Communications, (14), 1584-1585. Available at: [Link]

  • Al-Abed, Y., et al. (2011). Experimental and theoretical investigation of benzyl-N-pyrrolylketene, one-step procedure for preparing of new β-lactams by [2+2] cycloaddition reaction. Journal of the Serbian Chemical Society, 76(11), 1475-1484.

Sources

Method

Functionalization of the cyclopropane ring in 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Application Note: Late-Stage C(sp³)–H Functionalization of the Cyclopropane Ring in 4-Benzyl-4-azaspiro[1]heptan-5-one Executive Summary & Strategic Rationale Spirocyclic scaffolds, particularly azaspiro[1]heptanes, have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage C(sp³)–H Functionalization of the Cyclopropane Ring in 4-Benzyl-4-azaspiro[1]heptan-5-one

Executive Summary & Strategic Rationale

Spirocyclic scaffolds, particularly azaspiro[1]heptanes, have emerged as privileged structures in modern drug discovery. Their inherent three-dimensionality improves target binding affinity, reduces off-target liabilities, and enhances physicochemical properties compared to flat aromatic rings . 4-Benzyl-4-azaspiro[1]heptan-5-one is a conformationally restricted γ -lactam that provides a rigid, highly vectorizable framework.

However, functionalizing the intact cyclopropane ring of this spirocycle without triggering ring-opening or degradation is synthetically demanding. Traditional pre-functionalization routes are lengthy, linear, and lack the modularity required for rapid Structure-Activity Relationship (SAR) exploration. To address this, we present a self-validating, two-step protocol leveraging Iridium-catalyzed C(sp³)–H borylation, followed by Suzuki-Miyaura cross-coupling. This approach allows for the late-stage installation of diverse aryl vectors directly onto the cyclopropane ring.

Mechanistic Causality & Catalyst Selection

The primary challenge in functionalizing 4-Benzyl-4-azaspiro[1]heptan-5-one is differentiating the cyclopropane methylene C–H bonds from the benzylic and lactam C–H bonds.

We employ [Ir(COD)OMe]2 in combination with the sterically demanding ligand 2,9-dimethylphenanthroline (2,9-Me₂phen).

  • Causality of the Ligand: The methyl groups at the 2,9-positions of the phenanthroline ligand create a highly encumbered coordination sphere around the Iridium(III) center. This steric bulk prevents the active tris(boryl)iridium species from approaching the sterically hindered benzylic or lactam protons. Instead, it is forced to selectively undergo oxidative addition with the highly exposed, high s-character methylene protons of the cyclopropane ring.

  • Preservation of the Ring: Unlike Palladium-catalyzed methods that can inadvertently insert into the strained C–C bonds of cyclopropanes, the Ir(III) intermediate selectively activates the C–H bond, undergoing reductive elimination to form the C–B bond while leaving the spirocyclic core entirely intact.

Mechanism A Precatalyst [Ir(COD)OMe]2 + 2,9-Me2phen B Active Ir(III) Tris(boryl) Species A->B B2pin2 C C(sp3)-H Oxidative Addition (Cyclopropane) B->C Substrate D Reductive Elimination (C-B Bond Formation) C->D D->B B2pin2 (Catalytic Cycle) E Spiro-Cyclopropyl Boronate Ester D->E

Figure 1: Catalytic cycle for the Ir-catalyzed C(sp³)–H borylation of the cyclopropane ring.

Experimental Workflows & Protocols

This protocol is designed as a self-validating system. By isolating the stable cyclopropylboronate ester (Bpin) intermediate, researchers can quantify the borylation efficiency via ¹H NMR before committing precious aryl halides to the cross-coupling step.

Workflow S1 Step 1: Glovebox Setup Weigh Ir-cat, Ligand, B2pin2 S2 Step 2: C-H Borylation 90°C, 16h in CPME S1->S2 S3 Step 3: Crude Isolation Silica Plug Filtration S2->S3 S4 Step 4: Cross-Coupling Pd(dppf)Cl2, Ar-Br, Base S3->S4 S5 Step 5: Final Purification Flash Chromatography S4->S5

Figure 2: Two-step workflow for the late-stage functionalization of the spirocyclic scaffold.

Protocol A: Iridium-Catalyzed C(sp³)–H Borylation

Objective: Install a pinacolborane (Bpin) group onto the cyclopropane ring of 4-Benzyl-4-azaspiro[1]heptan-5-one. Note: Cyclopentyl methyl ether (CPME) is chosen over THF due to its higher boiling point (106 °C), which safely accommodates the 90 °C reaction temperature in a sealed vessel without excessive pressure buildup.

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with [Ir(COD)OMe]2 (3.3 mg, 5.0 µmol, 1.0 mol%) and 2,9-dimethylphenanthroline (2.1 mg, 10.0 µmol, 2.0 mol%).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 152 mg, 0.60 mmol, 1.2 equiv) and 4-Benzyl-4-azaspiro[1]heptan-5-one (100 mg, 0.50 mmol, 1.0 equiv).

  • Solvent: Add anhydrous CPME (2.0 mL). Seal the tube tightly with a Teflon-lined cap.

  • Reaction: Remove the sealed tube from the glovebox and stir at 90 °C in a pre-heated oil bath for 16 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the dark mixture through a short pad of silica gel, eluting with EtOAc (10 mL) to remove the Iridium catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the crude mixture in CDCl₃ containing a known mass of 1,3,5-trimethoxybenzene. Obtain a ¹H NMR spectrum to determine the quantitative yield of the borylated intermediate prior to proceeding to Step B.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the spiro-cyclopropylboronate ester with an aryl halide to yield the functionalized target.

  • Reaction Setup: To a 10 mL round-bottom flask, add the crude borylated intermediate from Protocol A (~0.50 mmol), an aryl bromide (0.60 mmol, 1.2 equiv), Pd(dppf)Cl2 (18.3 mg, 5 mol%), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL).

  • Coupling: Stir the mixture at 80 °C under an argon atmosphere for 12 hours.

  • Isolation: Cool the mixture, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the arylated 4-Benzyl-4-azaspiro[1]heptan-5-one derivative.

Quantitative Data Presentation

The choice of ligand and temperature profoundly impacts the borylation efficiency. Table 1 summarizes the optimization data, demonstrating the absolute necessity of the sterically hindered 2,9-Me₂phen ligand to prevent off-target reactivity.

Table 1: Optimization of the Ir-Catalyzed C-H Borylation Step

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)NMR Yield (%)
1[Ir(COD)OMe]2 (1.0)dtbpy (2.0)THF8012 (Complex mixture)
2[Ir(COD)OMe]2 (1.0)1,10-phenanthroline (2.0)CPME9035 (Poor selectivity)
3[Ir(COD)OMe]2 (1.0)2,9-Me₂phen (2.0) THF8078
4[Ir(COD)OMe]2 (1.0)2,9-Me₂phen (2.0) CPME 90 92

Note: Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Entry 4 represents the optimal self-validating conditions.

Table 2: Substrate Scope for Downstream Cross-Coupling (Protocol B)

Aryl BromideProduct Vector AddedIsolated Yield (%)
BromobenzenePhenyl-cyclopropane84
4-Bromoanisole4-Methoxyphenyl-cyclopropane81
4-Bromobenzonitrile4-Cyanophenyl-cyclopropane76
3-Bromopyridine3-Pyridyl-cyclopropane68

Note: Yields are reported over two steps (Borylation + Cross-Coupling) from the parent 4-Benzyl-4-azaspiro[1]heptan-5-one.

References

  • Liskey, C. W., & Hartwig, J. F. (2013). "Iridium-Catalyzed C–H Borylation of Cyclopropanes." Journal of the American Chemical Society, 135(9), 3375-3378. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Benzyl-4-azaspiro[2.4]heptan-5-one Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This spiro-γ-lactam is a valuable building block in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This spiro-γ-lactam is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure.[1] However, its synthesis can present challenges, particularly concerning reaction yield and purity.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively. We will focus on the most prevalent and robust method for this transformation: the titanium-mediated cyclopropanation of N-benzylsuccinimide, a variant of the Kulinkovich-de Meijere reaction.[2]

Core Synthesis Overview: The Kulinkovich-de Meijere Reaction

The synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one from N-benzylsuccinimide relies on the formation of a highly reactive titanacyclopropane intermediate. This species, generated in situ from a titanium(IV) alkoxide and a Grignard reagent, acts as a 1,2-dicarbanion equivalent that reacts with one of the imide's carbonyl groups.

The generally accepted mechanism involves several key stages:

  • Transmetalation: Two equivalents of the Grignard reagent (typically Ethylmagnesium Bromide, EtMgBr) react with Titanium(IV) isopropoxide (Ti(OiPr)₄) to form a transient dialkyltitanium compound.[3][4]

  • Titanacyclopropane Formation: This unstable intermediate undergoes β-hydride elimination, releasing ethane and forming the key titanacyclopropane reactive species.[3][4]

  • Carbonyl Insertion: The titanacyclopropane adds across one of the imide carbonyls, creating an oxatitanacyclopentane intermediate.

  • Ring Scission & Cyclization: Unlike reactions with esters, the dialkylamino group is a poor leaving group.[5] This prevents a simple ring contraction. Instead, the intermediate undergoes a rearrangement and subsequent cyclization to form the desired spirocyclic γ-lactam product upon hydrolysis.

Kulinkovich_de_Meijere Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Transmetalation & β-Hydride Elimination Ti_alkoxide Ti(OiPr)₄ Ti_alkoxide->Titanacyclopropane Transmetalation & β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Carbonyl Insertion Ethane Ethane Titanacyclopropane->Ethane Imide N-Benzylsuccinimide Imide->Oxatitanacyclopentane Carbonyl Insertion Product_complex Titanium Product Complex Oxatitanacyclopentane->Product_complex Rearrangement & Cyclization Workup Aqueous Workup Product_complex->Workup Final_Product 4-Benzyl-4-azaspiro[2.4]heptan-5-one Workup->Final_Product

Fig 1. Reaction mechanism for spiro-lactam formation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is the most frequent issue and can be traced to several root causes related to the sensitive nature of the organometallic reagents.

  • Answer 1a: Reagent Quality & Handling

    • The Problem: Both Grignard reagents and titanium alkoxides are extremely sensitive to air and moisture. Contamination will rapidly deactivate them, preventing the formation of the essential titanacyclopropane intermediate.

    • The Solution:

      • Grignard Reagent: Use freshly prepared or recently purchased Grignard reagent. It is crucial to titrate the reagent before use to determine its exact molarity. Old or improperly stored reagents are a primary cause of failure.

      • Titanium (IV) Isopropoxide: Use a freshly opened bottle or distill the reagent under vacuum before use. Store it under an inert atmosphere (Argon or Nitrogen).

      • Solvent & Glassware: All solvents (typically THF or diethyl ether) must be anhydrous.[4] Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere immediately before use.

  • Answer 1b: Incorrect Stoichiometry

    • The Problem: The ratio of Grignard reagent to titanium alkoxide to substrate is critical. Unlike the classic Kulinkovich reaction with esters, the de Meijere variation with amides or imides often requires stoichiometric amounts of the titanium reagent for optimal results.[5]

    • The Solution: While catalytic Ti(OiPr)₄ can work, yields are often significantly higher with stoichiometric amounts. A common starting point is a ratio of N-benzylsuccinimide : Ti(OiPr)₄ : EtMgBr of 1 : 1.2 : 2.4 . Using an excess of the titanium and Grignard reagents ensures the complete conversion of the starting material.

  • Answer 1c: Sub-optimal Temperature Profile

    • The Problem: The formation of the titanacyclopropane and its subsequent reaction have different optimal temperature ranges. Adding the Grignard reagent at too high a temperature can lead to side reactions, while running the entire reaction cold may result in slow or incomplete conversion.

    • The Solution: A common and effective procedure involves the slow, dropwise addition of the Grignard reagent to the solution of N-benzylsuccinimide and Ti(OiPr)₄ in THF at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion.

Question 2: My TLC/LC-MS analysis shows the formation of multiple side products. How can I improve selectivity?

Side product formation often points to issues with temperature control or the specific titanium reagent used.

  • Answer 2a: Reductive Dimerization (Pinacol Coupling)

    • The Problem: The low-valent titanium species generated in the reaction are potent reducing agents and can promote the reductive coupling of the imide carbonyls, leading to dimeric byproducts. This is a known side reaction pathway.[3]

    • The Solution: Maintain a low temperature (0 °C) during the addition of the Grignard reagent. Slow, controlled addition ensures that the concentration of the reactive titanium species remains low, favoring the desired intramolecular cyclopropanation over intermolecular coupling.

  • Answer 2b: Use of Alternative Titanium Reagents

    • The Problem: In some cases, Ti(OiPr)₄ may not provide the optimal balance of reactivity and selectivity.

    • The Solution: Improved yields have been reported using methyltitanium triisopropoxide (MeTi(OiPr)₃).[2][5] This reagent can sometimes offer cleaner reactions and higher yields, especially when only one equivalent of the Grignard reagent is desired for the transformation.[5]

Troubleshooting_Yield Start Low or No Yield CheckReagents Are reagents (Grignard, Ti(OiPr)₄) fresh and anhydrous? Start->CheckReagents CheckStoich Is the Substrate:Ti:Grignard ratio optimal (e.g., 1:1.2:2.4)? CheckReagents->CheckStoich Yes Action_Reagents Action: - Use fresh, anhydrous solvents. - Titrate Grignard reagent. - Use freshly opened/distilled Ti(OiPr)₄. CheckReagents->Action_Reagents No CheckTemp Was temperature controlled during Grignard addition (0 °C)? CheckStoich->CheckTemp Yes Action_Stoich Action: - Adjust stoichiometry. - Ensure use of stoichiometric Ti(OiPr)₄ for imide substrate. CheckStoich->Action_Stoich No Action_Temp Action: - Ensure slow, dropwise addition of Grignard at 0 °C. - Allow to warm to RT to drive reaction to completion. CheckTemp->Action_Temp No Success Improved Yield CheckTemp->Success Yes Action_Reagents->Success Action_Stoich->Success Action_Temp->Success

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Crystallization of 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Welcome to the technical support center for the purification of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the crystallization and purification of this valuable spirocyclic lactam intermediate. As a molecule with a unique three-dimensional structure, its crystallization behavior can be sensitive to a variety of factors, from residual starting materials to the choice of solvent and cooling rate.

This document moves beyond simple procedural lists to explain the underlying chemical principles governing crystallization. Our goal is to empower you with the knowledge to not only solve current impurity issues but also to proactively design robust and efficient purification protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

Q1: My compound has completely failed to crystallize after cooling and concentration. The solution remains clear. What are the first steps?

A1: This is a classic case of insufficient supersaturation or excessively high solubility. The system has not reached the energetic threshold to initiate nucleation.

  • Too Much Solvent : This is the most frequent cause.[1] You may have used too large a volume of hot solvent to dissolve the crude product. To remedy this, gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.[2]

  • Inappropriate Solvent Choice : The compound may be too soluble in the chosen solvent, even at low temperatures.[3] A good crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[4] You will need to perform a solvent screen (see Protocol A).

  • Nucleation Inhibition : Crystal formation requires an initial "seed" or nucleation site.[1] If the solution is supersaturated but no crystals form, try inducing nucleation by scratching the inner surface of the flask at the air-liquid interface with a glass rod or by adding a single, pure seed crystal of 4-Benzyl-4-azaspiro[2.4]heptan-5-one, if available.[3][4]

Q2: Instead of solid crystals, a viscous oil has separated from the solution. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of an impure mixture).[1][3] The compound separates as a liquid phase instead of a solid crystal lattice.

  • Rapid Cooling : Cooling the solution too quickly is a primary cause, as it doesn't allow sufficient time for molecules to orient into an ordered crystal lattice.[3] Use a slower, more controlled cooling rate. Insulate the flask or let it cool on a benchtop away from drafts before moving it to an ice bath.[2]

  • High Impurity Levels : Significant amounts of impurities can cause a melting point depression, making the compound more likely to separate as an oil. Consider a pre-purification step, such as a quick column filtration through a plug of silica gel, to remove gross impurities before attempting crystallization.

  • Solvent System : The solvent choice can influence oiling out. Try redissolving the oil in a larger volume of the same solvent and cooling slowly. If this fails, a different solvent or a solvent/anti-solvent pair is recommended.[1]

Q3: My crystallization yield is consistently below 50%. How can I improve it?

A3: A low yield typically points to excessive loss of the compound in the mother liquor.[2]

  • Minimize Solvent Volume : Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3] Working with a more concentrated solution maximizes the amount of product that crystallizes upon cooling.

  • Optimize Final Cooling Temperature : After initial crystal formation at room temperature, further cooling the flask in an ice bath or refrigerator can significantly increase the yield by decreasing the compound's solubility in the mother liquor.

  • Check for Premature Crystallization : If you are performing a hot filtration to remove insoluble impurities, ensure the solution and filtration apparatus are kept hot to prevent the product from crystallizing prematurely on the filter paper.

Q4: My final crystals have a persistent yellow or brownish tint. How can I obtain a pure white product?

A4: Color in the final product is usually due to the presence of highly conjugated organic impurities or degradation byproducts.

  • Activated Charcoal Treatment : Activated charcoal is highly effective at adsorbing colored impurities. Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.[3]

  • Oxidative Impurities : Side reactions during synthesis, particularly in spiro-lactam formation, can generate colored byproducts.[5] Ensure that the preceding synthetic steps have been worked up correctly to remove reactive reagents.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific impurity challenges during the crystallization of 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

Issue 1: Co-crystallization of Unreacted Starting Materials

The synthesis of spiro-β-lactams often involves multi-component reactions, such as the Staudinger [2+2] cycloaddition between a ketene and an imine.[5][6] Residual starting materials or intermediates with similar polarity and solubility to the final product can be difficult to remove by crystallization alone.

  • Probable Cause : If the synthesis involves the reaction of an imine with an activated acyl chloride, any unreacted imine or hydrolyzed acyl chloride (now a carboxylic acid) may be present. These impurities can disrupt the crystal lattice or become incorporated into it.

  • Identification :

    • TLC Analysis : Compare the crude product with authentic samples of the starting materials.

    • ¹H NMR Spectroscopy : Look for characteristic peaks of the starting materials in the NMR spectrum of the crude or even the crystallized product.

  • Remediation Protocol: Liquid-Liquid Extraction Wash

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • To remove acidic impurities (e.g., a hydrolyzed acyl chloride), wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities (e.g., an unreacted imine), wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

    • Proceed with the crystallization of the purified crude material.

Issue 2: Polymorphism Leading to Inconsistent Results

Polymorphs are different crystalline forms of the same compound, which can have distinct solubilities, melting points, and stabilities.[7] The formation of a specific polymorph can be highly dependent on the crystallization conditions.

  • Probable Cause : Rapid crystallization from a highly supersaturated solution often yields a less stable, more soluble "kinetic" polymorph. Slower, more controlled crystallization from a less supersaturated solution is more likely to produce the more stable "thermodynamic" polymorph.[8] Different solvents can also stabilize different crystal packing arrangements.

  • Identification :

    • DSC (Differential Scanning Calorimetry) : Different polymorphs will exhibit different melting points and may show phase transitions.

    • PXRD (Powder X-ray Diffraction) : Each polymorph will have a unique diffraction pattern.

  • Remediation Protocol: Controlled Crystallization

    • Solvent Choice : Experiment with solvents of different polarities (e.g., isopropanol vs. ethyl acetate vs. toluene). The solvent-solute interactions can direct the formation of a specific polymorph.

    • Cooling Rate : Implement a very slow cooling profile. Allow the hot solution to cool to room temperature over several hours by placing it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).

    • Seeding : Once a desired polymorph has been isolated and characterized, use a seed crystal of that form to ensure consistent crystallization of the same polymorph in subsequent batches.

Issue 3: Trapped Solvent in the Crystal Lattice

High-boiling point, polar aprotic solvents are sometimes necessary to dissolve compounds with low solubility. However, these solvents can become incorporated into the crystal lattice.

  • Probable Cause : Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can form strong intermolecular interactions (e.g., hydrogen bonds) with the lactam moiety, leading to their inclusion in the final solid.[9]

  • Identification :

    • ¹H NMR Spectroscopy : The presence of characteristic solvent peaks (e.g., DMF at ~8.0, 2.9, 2.7 ppm; DMSO at ~2.5 ppm) in the spectrum of the dried product is a clear indicator.

    • TGA (Thermogravimetric Analysis) : A weight loss step corresponding to the boiling point of the trapped solvent can confirm its presence.

  • Remediation Protocol: Solvent Exchange and Drying

    • Avoid High-Boiling Solvents : If possible, find a lower-boiling solvent system, even if it requires a larger volume or a solvent/anti-solvent approach (see Protocol C).

    • Trituration : If the product has already been crystallized from a high-boiling solvent, break up the solid and stir it vigorously as a slurry in a solvent in which it is poorly soluble (e.g., diethyl ether or hexane). This can help "wash out" the trapped solvent. Filter and repeat if necessary.

    • High-Vacuum Drying : Dry the final product under high vacuum at a moderately elevated temperature (well below the compound's melting point) for an extended period to remove residual solvent.

Data Presentation & Key Protocols
Table 1: Common Crystallization Solvents & Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with WaterNotes
Heptane / Hexane98 / 691.9 / 1.9ImmiscibleGood anti-solvents for polar compounds.
Toluene1112.4ImmiscibleGood for aromatic compounds; dissolves non-polar impurities.
Diethyl Ether354.3Slightly SolubleHighly volatile; good for trituration/washing.
Ethyl Acetate776.0Slightly SolubleExcellent general-purpose solvent for medium-polarity compounds.
Acetone5621MiscibleStrong solvent; high volatility can lead to rapid crashing out.[10]
Isopropanol (IPA)8218MiscibleGood for compounds with H-bond donors/acceptors.
Ethanol7825MiscibleSimilar to IPA; can be harder to remove completely.
Acetonitrile8237MiscibleAprotic polar solvent; good for a wide range of compounds.
Water10080-Used as an anti-solvent or for highly polar, salt-like compounds.

Data compiled from various sources, including[11][12].

Mandatory Visualizations

G start Crude Product Dissolved in Hot Solvent cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe crystals Isolate by Filtration, Wash with Cold Solvent, Dry observe->crystals Crystals Form oil oil observe->oil Oil Forms nothing nothing observe->nothing Nothing Happens oil_remedy Redissolve (Warm), Add More Solvent, Cool Slower oil->oil_remedy nothing_remedy Evaporate Some Solvent to Concentrate nothing->nothing_remedy oil_remedy->observe oil_remedy2 Switch to a Different Solvent System oil_remedy->oil_remedy2 nothing_remedy->observe nothing_remedy2 Induce Nucleation: Scratch Flask or Add Seed Crystal nothing_remedy->nothing_remedy2

Caption: Initial Crystallization Troubleshooting Flowchart.

G cluster_0 Solvent Selection cluster_1 Solubility Testing cluster_2 Outcome s1 Select 4-6 Solvents (Varying Polarity) s2 Place ~20mg Crude in Separate Vials s1->s2 s3 Add Solvent Dropwise at Room Temp s2->s3 t1 Soluble at RT? s3->t1 t2 Insoluble -> Heat to Boiling t1->t2 No bad1 REJECT (Too Soluble) t1->bad1 Yes t3 Soluble when Hot? t2->t3 t4 Cool to RT, then Ice Bath t3->t4 Yes bad2 REJECT (Insoluble) t3->bad2 No t5 Crystals Form? t4->t5 good GOOD SOLVENT t5->good Yes bad3 REJECT (Stays in Solution) t5->bad3 No

Caption: Workflow for Systematic Solvent Screening.

Experimental Protocols

Protocol A: Systematic Solvent Screening for Crystallization

  • Place approximately 10-20 mg of crude 4-Benzyl-4-azaspiro[2.4]heptan-5-one into several small test tubes or vials.

  • To each vial, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition.

  • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating to the solvent's boiling point.[4]

  • If the compound dissolves at room temperature, the solvent is too good and should be set aside as a potential "solvent" in a two-solvent system.[3]

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will produce a good yield of well-formed crystals.

Protocol B: Standard Recrystallization from a Single Solvent

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to just cover the solid.

  • Heat the mixture to a gentle boil with stirring (using a hot plate).

  • Continue to add small portions of hot solvent until the solid just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and allow them to air-dry on the filter before final drying under vacuum.

Protocol C: Two-Solvent (Solvent/Anti-Solvent) Recrystallization This method is ideal when the compound is too soluble in most common solvents.[3]

  • Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle warming.

  • While stirring the solution, add a "poor" anti-solvent (one in which the compound is insoluble but which is miscible with the "good" solvent) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Set the solution aside to cool slowly. Crystals should form as the solubility decreases.

Analytical Methods for Purity Assessment

Verifying the purity of the final crystallized product is a critical step. Simply obtaining a crystalline solid does not guarantee high purity.

  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis in pharmaceutical development. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks detected by a UV detector.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the desired compound. Quantitative NMR (qNMR), using an internal standard, can provide a highly accurate measure of absolute purity. It is also excellent for identifying residual solvents or starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC.

  • Melting Point : A sharp melting point range (typically < 2 °C) is a good qualitative indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

By applying these systematic troubleshooting strategies and analytical verifications, researchers can confidently overcome the challenges associated with the crystallization of 4-Benzyl-4-azaspiro[2.4]heptan-5-one, ensuring the high purity required for subsequent stages of research and development.

References
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry.
  • University of Strasbourg. (n.d.).
  • Santa Monica College. (n.d.).
  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5723.
  • ResearchGate. (n.d.). Synthesis of a series of 4‐azaspiro[2.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • Fun, H. K., et al. (2011). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o678.
  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents.
  • AccelaChem. (n.d.). (S)-4-Benzyl-4-azaspiro[2.4]heptane-5-methanol Hydrochloride.
  • AccelaChem. (n.d.). Product List including (S)-4-Benzyl-5-[[(tert-butyldimethylsilyl)oxy]methyl]-4-azaspiro[2.4]heptane.
  • ACS Publications. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry.
  • Frontiers in Chemistry. (n.d.).
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.
  • PMC. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
  • Thieme. (2024). Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance.
  • Pharmaceutical Sciences. (2025).
  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • MDPI. (2021).
  • Sulzer. (n.d.).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • Reviews in Analytical Chemistry. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. 36(2).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Organic Chemistry Resources Worldwide. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • MDPI. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Welcome to the technical support center for 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a novel spirocyclic scaffold, understanding its physicochemical properties is crucial for successful experimental outcomes. This document provides in-depth troubleshooting strategies, experimental protocols, and theoretical background to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of 4-Benzyl-4-azaspiro[2.4]heptan-5-one that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of 4-Benzyl-4-azaspiro[2.4]heptan-5-one is primarily due to a combination of its structural components:

  • Hydrophobic Benzyl Group: The prominent benzyl group (a phenyl ring attached to a methylene group) is highly nonpolar and contributes significantly to the molecule's overall hydrophobicity. This group prefers to interact with nonpolar solvents rather than water.

  • Rigid Spirocyclic Core: The spiro[2.4]heptane system, which consists of a cyclopropane and a cyclopentane ring sharing a single carbon atom, creates a rigid and compact structure. This rigidity can make it difficult for water molecules to effectively solvate the molecule.

  • Lactam Moiety: While the lactam (a cyclic amide) group contains polar nitrogen and oxygen atoms capable of hydrogen bonding, its contribution to overall solubility is likely overshadowed by the large hydrophobic benzyl and spirocyclic components. The amide in the five-membered ring is also a relatively weak base.

Q2: I'm observing precipitation of my compound during my assay. What are the initial steps I should take to troubleshoot this?

A2: Witnessing precipitation can be frustrating. Here is a logical workflow to begin addressing the issue:

Caption: Initial troubleshooting workflow for precipitation issues.

  • Verify Compound Integrity: Ensure the identity and purity of your sample of 4-Benzyl-4-azaspiro[2.4]heptan-5-one. Impurities can sometimes be the cause of unexpected precipitation.

  • Solvent of Origin: If the compound is being introduced from a stock solution in an organic solvent, the "carry-over" of this solvent into the aqueous medium can cause the compound to crash out. Minimize the volume of the organic stock solution added.

  • Basic Solubility Assessment: Perform a simple visual solubility test. Add a small, known amount of the compound to your aqueous medium and observe its behavior (e.g., immediate precipitation, cloudiness, or dissolution). This will give you a qualitative sense of the solubility limit.

Troubleshooting Guides: Enhancing Aqueous Solubility

If initial troubleshooting does not resolve the issue, the following sections provide detailed strategies to improve the solubility of 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

Strategy 1: Co-Solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][2][3][4]

Q3: Which co-solvents are most effective for a compound like 4-Benzyl-4-azaspiro[2.4]heptan-5-one, and what concentrations should I test?

A3: The choice of co-solvent will depend on the specific requirements of your experiment (e.g., cell compatibility, assay interference). Here are some common and effective options:

Co-SolventStarting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%<10% (assay dependent)A powerful and widely used solvent.[2] Can have effects on cell-based assays at higher concentrations.
Ethanol5-10%20-30%A less aggressive solvent than DMSO, often better tolerated in biological systems.[1]
Propylene Glycol (PG)5-15%40-50%A viscous co-solvent, good for increasing viscosity and stability.
Polyethylene Glycol 400 (PEG 400)10-20%50-60%A non-volatile and less toxic option.

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solutions: Dissolve a known concentration of 4-Benzyl-4-azaspiro[2.4]heptan-5-one in each of the selected co-solvents (e.g., 10 mg/mL in DMSO, ethanol, PG, and PEG 400).

  • Create Co-Solvent/Aqueous Blends: In separate vials, prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20%, 30% v/v).

  • Spike with Compound: Add a small, fixed volume of the compound's stock solution to each co-solvent/aqueous blend.

  • Equilibrate and Observe: Vortex each vial thoroughly and allow it to equilibrate at the desired experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness.

  • Quantify (Optional): For a more precise determination of solubility, centrifuge the vials to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Caption: Workflow for co-solvent screening.

Strategy 2: pH Modification

For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[5][6][7]

Q4: Is 4-Benzyl-4-azaspiro[2.4]heptan-5-one likely to be affected by pH, and what pH range should I explore?

A4: The lactam nitrogen in 4-Benzyl-4-azaspiro[2.4]heptan-5-one is a weak base. Therefore, lowering the pH of the aqueous medium may lead to protonation of this nitrogen, forming a more soluble cationic species. While the effect might not be as dramatic as with a primary amine, it is worth investigating.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 6, and 7.4). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic pH, phosphate for neutral pH).

  • Add Compound: Add an excess of 4-Benzyl-4-azaspiro[2.4]heptan-5-one to a fixed volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method.

Expected Outcome: You may observe an increase in solubility as the pH decreases. This information can help you select a suitable buffer system for your experiments. It's important to ensure that the chosen pH is compatible with your assay.

Strategy 3: Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[8][9][10]

Q5: What types of surfactants are suitable, and how do I determine the right concentration to use?

A5: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

SurfactantTypical Concentration Range (w/v)Key Characteristics
Polysorbate 20 (Tween® 20)0.01% - 0.5%Commonly used in immunoassays and cell culture.
Polysorbate 80 (Tween® 80)0.01% - 1.0%Often used in pharmaceutical formulations.
Triton™ X-1000.05% - 0.2%A common laboratory detergent; check for assay compatibility.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Make a series of dilutions of the chosen surfactant in your aqueous buffer, with concentrations both below and above the known CMC of the surfactant.

  • Add Compound: Introduce 4-Benzyl-4-azaspiro[2.4]heptan-5-one (e.g., from a small volume of a concentrated organic stock) to each surfactant solution.

  • Equilibrate and Observe: Mix well and allow the solutions to equilibrate. Observe for any signs of precipitation.

  • Determine Apparent Solubility: Quantify the amount of dissolved compound in each surfactant concentration to find the optimal level for solubilization.

Strategy 4: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[11][12][]

Q6: Which cyclodextrin should I choose, and how do I prepare an inclusion complex?

A6: Modified cyclodextrins are often more effective than their parent forms.

CyclodextrinKey Features
β-Cyclodextrin (β-CD) The most common, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility, often used in parenteral formulations.[2]

Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of 4-Benzyl-4-azaspiro[2.4]heptan-5-one to the cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: In a mortar, mix the calculated amounts of the compound and the cyclodextrin. Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Compare the aqueous solubility of the prepared complex with that of the uncomplexed compound.

Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.

Summary and Recommendations

For initial experiments with 4-Benzyl-4-azaspiro[2.4]heptan-5-one, starting with a co-solvent system is often the most straightforward approach. DMSO or ethanol at low concentrations are good starting points. If these fail or are incompatible with your assay, exploring pH modification (if your system can tolerate acidic conditions) or the use of non-ionic surfactants would be the next logical steps. For more demanding applications requiring higher concentrations, the preparation of a cyclodextrin inclusion complex can be a very effective, albeit more involved, strategy.

Always remember to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10678200, 4-azaspiro[2.4]heptan-5-one. Retrieved from [Link].

  • Jarak, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(10), 1369. [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. [Link]

  • Gidwani, B., & Vyas, A. (2015). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 283-293. [Link]

  • Wikipedia contributors. (2024, February 27). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Delgado, D. R., & Sadek, H. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, (10). [Link]

  • Mitchell, A. S., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 38(3), 489–496. [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Evrard, B., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7304. [Link]

  • Stanford Chemicals. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. PriMera Scientific Publications. [Link]

  • Kumar, S., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-9. [Link]

  • Ascension. (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(3), 356-363. [Link]

  • Kumar, S., & Singh, A. (2010). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 76-83. [Link]

  • Klevens, H. B. (1948). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Chemical Reviews, 42(3), 613-646. [Link]

  • Edwards, D. A., et al. (1991). Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene. Environmental Science & Technology, 25(1), 127-133. [Link]

  • Ghaffari, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3845–3859. [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]

  • Patel, J., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 15(1), 1-10. [Link]

  • Sravani, B., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 65-72. [Link]

  • Antal, I., et al. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering, 66(4), 514-522. [Link]

  • Takhmazyan, K., et al. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics, 15(12), 5677–5688. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523-534. [Link]

Sources

Optimization

Purification techniques for 4-Benzyl-4-azaspiro[2.4]heptan-5-one crude mixtures

Technical Support Center: Purification of 4-Benzyl-4-azaspiro[1]heptan-5-one Welcome to the Technical Support Center for spirocyclic lactam synthesis. The synthesis of 4-benzyl-4-azaspiro[1]heptan-5-one is typically achi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Benzyl-4-azaspiro[1]heptan-5-one

Welcome to the Technical Support Center for spirocyclic lactam synthesis. The synthesis of 4-benzyl-4-azaspiro[1]heptan-5-one is typically achieved via a Kulinkovich-de Meijere reaction, utilizing N-benzylsuccinimide, titanium(IV) isopropoxide [Ti(Oi-Pr)₄], ethyl magnesium bromide, and a Lewis acid such as BF₃·Et₂O[2].

While this synthetic route is powerful, it generates complex crude mixtures. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this reaction—namely, intractable metal emulsions, Lewis acid-base complexation, and the co-elution of structurally similar impurities[3].

Troubleshooting Guide: Workup & Liquid-Liquid Extraction

Issue: Intractable Emulsions During Aqueous Quench

The Causality: The reaction relies on stoichiometric amounts of Ti(Oi-Pr)₄ and excess Grignard reagent[2]. When quenched with water or standard acids, these metals rapidly hydrolyze to form a gelatinous, polymeric network of titanium dioxide (TiO₂) hydrates and magnesium hydroxide[Mg(OH)₂]. This network traps the hydrophobic spiro-lactam, causing severe emulsions and drastically reducing yield.

The Solution: Bidentate Chelation Protocol To break the polymeric network, we must introduce a ligand that outcompetes hydroxide for the metal centers. Potassium sodium tartrate (Rochelle salt) acts as a bidentate chelator, forming highly water-soluble complexes with both Ti(IV) and Mg(II).

Step-by-Step Methodology:

  • Cooling: Cool the crude reaction mixture to 0 °C using an ice bath to control the exothermic quench.

  • Chelator Addition: Slowly add saturated aqueous Rochelle salt solution (approx. 10 mL per mmol of Ti used).

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

  • Filtration (Optional but Recommended): If a fine suspension persists, vacuum-filter the entire mixture through a 2-inch pad of Celite, washing the filter cake with ethyl acetate (EtOAc).

  • Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice more with EtOAc.

Self-Validation Checkpoint: This protocol is a self-validating system. You will know the chelation is complete when the aqueous layer transitions from a milky, opaque, unfilterable suspension to a transparent, pale-yellow solution.

Troubleshooting Guide: Product Loss & Chromatographic Tailing

Issue: Low Recovery (<25%) and Severe TLC Tailing

The Causality: The final step of the Kulinkovich-de Meijere cyclization often utilizes BF₃·Et₂O to facilitate ring closure[2]. The highly Lewis-basic carbonyl oxygen of the resulting 4-benzyl-4-azaspiro[1]heptan-5-one forms a tight, water-soluble Lewis acid-base adduct with BF₃. If this complex is not deliberately broken, the product will either wash away in the aqueous phase or smear irreversibly on silica gel.

The Solution: Basic Decomplexation Protocol Step-by-Step Methodology:

  • Basic Wash: Following the Rochelle salt extraction, transfer the combined organic layers back to the separatory funnel.

  • Hydrolysis: Add an equal volume of saturated aqueous NaHCO₃.

  • Decomplexation: Shake vigorously, venting frequently. Allow the mixture to stir biphasically for at least 30 minutes to ensure complete hydrolysis of the BF₃-lactam adduct into inert borate salts.

  • Drying: Isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the organic phase on a silica TLC plate before and after the NaHCO₃ wash. A shift from a streaky, baseline-retained smear to a tight, distinct spot (Rf ~0.32 in 70:30 Hexanes/EtOAc) confirms successful decomplexation.

Data Presentation: Chromatographic Separation

Issue: Co-elution of Starting Material and Byproducts

The Causality: The primary impurities are unreacted N-benzylsuccinimide and ring-opened alkylated byproducts (e.g., N-benzyl-5-ethyl-5-hydroxypyrrolidin-2-one). Because the bulky N-benzyl core dominates the dipole moment of all these species, normal-phase silica struggles to differentiate them.

Quantitative Impurity Profile:

Compound Silica Gel (Rf) RP-HPLC (Rt, min) MS[M+H]⁺ Physical State
N-Benzylsuccinimide (Starting Material) 0.35 4.2 190.1 Solid
4-Benzyl-4-azaspiro[1]heptan-5-one 0.32 3.8 202.1 Viscous Oil

| Ring-Opened Alkyl Byproduct | 0.28 | 5.1 | 220.1 | Oil |

Data parameters: Rf* values based on 70:30 Hexanes/EtOAc. HPLC based on a standard C18 column, 10-90% MeCN/H₂O (0.1% TFA) gradient over 10 minutes.*

The Solution: Orthogonal Purification Protocol

  • Silica Gel Pre-clearance: Run a shallow normal-phase gradient (Hexanes/EtOAc, starting at 90:10 and holding at 70:30). This removes the bulk of the baseline polymeric titanium residues and highly polar byproducts.

  • RP-HPLC Polishing: Subject the enriched fractions to Reverse-Phase HPLC. The spiro-lactam, being a highly rigid and compact spirocycle, interacts less with the C18 stationary phase and elutes earlier than the flexible, hydrophobic ring-opened byproducts.

Self-Validation Checkpoint: Perform a rapid LC-MS run on the collected HPLC fractions. The target spiro-lactam will show a distinct [M+H]⁺ peak at m/z 202.1, confirming separation from the imide (m/z 190.1).

Visualizing the Workflows and Mechanisms

Workflow Crude Crude Reaction Mixture (Ti, Mg, BF3, Organics) Quench Rochelle Salt Quench (Breaks Ti/Mg Emulsion) Crude->Quench Filter Celite Filtration (Removes Insolubles) Quench->Filter Extract Liquid-Liquid Extraction (Isolates Organics) Filter->Extract BasicWash Sat. NaHCO3 Wash (Breaks BF3 Complex) Extract->BasicWash Silica Silica Gel Chromatography (Bulk Purification) BasicWash->Silica HPLC Reverse-Phase HPLC (Isomer/Imide Polishing) Silica->HPLC Pure Pure 4-Benzyl-4-azaspiroheptan-5-one HPLC->Pure

Fig 1: Step-by-step purification workflow for 4-benzyl-4-azaspiro[1]heptan-5-one.

Mechanism SM N-Benzylsuccinimide (Starting Material) Ti Titanacyclopropane Intermediate (Reactive Species) SM->Ti Ti(Oi-Pr)4 + EtMgBr Grignard Excess EtMgBr Addition (Side Reaction) SM->Grignard Direct Nucleophilic Attack BF3 BF3·Et2O Promoted Cyclization Ti->BF3 Product 4-Benzyl-4-azaspiro[2.4]heptan-5-one (Desired Product) BF3->Product Byproduct Ring-Opened Alkyl Byproduct (Primary Impurity) Grignard->Byproduct

Fig 2: Mechanistic causality pathway generating the desired spiro-lactam and primary impurities.

Frequently Asked Questions (FAQs)

Q: Why does my purified spiro-lactam turn brown over time on the benchtop? A: This is a classic sign of trace titanium residues or the slow oxidation of co-eluting pyrrolidine-based impurities. Titanium salts are highly oxophilic and will scavenge ambient moisture and oxygen, forming colored complexes. Ensure rigorous filtration through a secondary silica plug to remove all inorganic residues before long-term storage.

Q: Can I purify this compound by crystallization instead of chromatography? A: 4-Benzyl-4-azaspiro[1]heptan-5-one typically presents as a viscous oil or a very low-melting solid, making direct crystallization from the crude melt highly difficult. However, you can use a reverse-trituration approach. By triturating the crude oil with ice-cold hexanes/diethyl ether (1:1), the unreacted N-benzylsuccinimide will often precipitate as a white solid, leaving an enriched spiro-lactam product in the mother liquor[2].

Q: I am scaling up to 50 grams. Is the Rochelle salt quench still viable? A: At scale, Rochelle salt quenches become volumetrically inefficient (requiring massive reactor space). For scale-up (>50g), switch to a dilute HCl quench (1M) to solubilize the titanium and magnesium as chloride salts, followed immediately by a basic wash to protect the lactam.

References

  • WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv). Google Patents.
  • Reactions of aliphatic terminal alkynes with Ti(OiPr)4/BuLi: selectivity, kinetic aspects, and a new tetramerisation process. Arkivoc. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Benzyl-4-azaspiro[2.4]heptan-5-one Workflows

Introduction Welcome to the Technical Support Center for 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This spirocyclic gamma-lactam is a highly valuable conformationally restricted building block in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center for 4-Benzyl-4-azaspiro[2.4]heptan-5-one. This spirocyclic gamma-lactam is a highly valuable conformationally restricted building block in drug discovery. However, the inherent ~27.5 kcal/mol ring strain of the spiro[2.4]heptane system makes it notoriously susceptible to unintended ring-opening side reactions during1.[1] This guide provides mechanistic insights and validated protocols to preserve the spirocyclic core during your syntheses.

FAQ 1: Mechanistic Foundations

Q: Why does the spirocyclopropane ring in my substrate open so easily under standard reaction conditions?

A: The fragility of the spiro[2.4] system is driven by a combination of thermodynamic strain and electronic polarization. The cyclopropane ring is fused directly adjacent to the nitrogen atom of the lactam. When exposed to Lewis or Brønsted acids, the lactam carbonyl coordinates the electrophile, withdrawing electron density from the spiro center. This polarization mimics a donor-acceptor cyclopropane system, severely weakening the distal C-C bond and facilitating2.[2] Similarly, transition metals like Pd(0) can undergo direct oxidative addition into the strained C-C bond, leading to3.[3]

Mechanism Start 4-Benzyl-4-azaspiro[2.4]heptan-5-one (Intact Spirocycle) LA_Coord Lewis Acid / H+ Coordination at Carbonyl Start->LA_Coord Acidic Conditions Polarized Polarized Intermediate (Weakened C-C Bond) LA_Coord->Polarized Electron Withdrawal Nuc_Attack Nucleophilic Attack (Solvent or Halide) Polarized->Nuc_Attack Strain Relief Opened Ring-Opened Product (Substituted Pyrrolidinone) Nuc_Attack->Opened Irreversible Cleavage

Mechanistic pathway of acid-catalyzed spirocyclopropane ring opening.

FAQ 2: Deprotection Strategies

Q: Standard Pd/C hydrogenation to remove the N-benzyl group destroys the cyclopropane. How can I debenzylate safely?

A: Standard hydrogenolysis fails because palladium readily inserts into the strained cyclopropane C-C bond before or alongside C-N bond cleavage, resulting in acyclic amides or ring-expanded products. To prevent this, you must switch from a transition-metal-catalyzed mechanism to a single-electron transfer (SET) mechanism. Dissolving metal reduction (Na/NH₃) selectively reduces the aromatic ring of the benzyl group via a radical anion, cleaving the C-N bond without perturbing the cyclopropane.

Workflow A N-Benzyl Lactam (Substrate) B Pd/C + H2 (Standard) A->B Avoid D Na/NH3 (Birch Reduction) A->D Recommended C Ring-Opened Byproduct B->C Hydrogenolysis E Intact Spirocycle (NH Lactam) D->E Safe Cleavage

Safe vs. unsafe workflow for N-benzyl deprotection of spirocyclic lactams.

Validated Protocol: Dissolving Metal N-Debenzylation

Causality: Solvated electrons selectively target the low-lying LUMO of the benzyl aromatic ring. Because the lactam carbonyl is not easily reduced and no transition metals are present to insert into the spirocycle, the 27.5 kcal/mol strain barrier is preserved.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a cold finger condenser (filled with dry ice/acetone).

  • Ammonia Condensation: Condense anhydrous NH₃ (approx. 20 mL per mmol of substrate) at -78 °C under a strict N₂ atmosphere.

  • Electron Solvation: Add freshly cut sodium metal (4.0 equivalents) in small pieces until a persistent, deep blue color forms (indicating the presence of solvated electrons).

  • Substrate Addition: Dissolve 4-Benzyl-4-azaspiro[2.4]heptan-5-one (1.0 eq) in a minimum volume of anhydrous THF and add dropwise to the blue solution.

  • Reaction: Stir the mixture at -78 °C for 45 minutes.

  • Quench: Carefully add solid NH₄Cl in portions until the blue color completely dissipates, neutralizing the highly basic intermediates.

  • Isolation: Remove the cooling bath, allow the NH₃ to evaporate at room temperature under a stream of N₂, and partition the remaining residue between EtOAc and water. Extract, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the benzylic CH₂ singlet (~4.5 ppm) combined with the retention of the distinct high-field cyclopropyl multiplets (0.5–1.2 ppm) confirms successful deprotection without ring opening.

FAQ 3: Lewis Acid & Nucleophile Compatibility

Q: My Lewis acid-catalyzed functionalization yields a ring-opened acyclic amide. How do I prevent this?

A: Strong Lewis acids (like AlCl₃ or TiCl₄) tightly coordinate to the lactam oxygen. This creates a highly polarized intermediate that undergoes concerted 4 when any nucleophile (even the counterion, like Cl⁻) is present.[4] To mitigate this, switch to mild, bidentate Lewis acids (e.g., MgBr₂) and operate at sub-zero temperatures to kinetically trap the desired intermediate before ring-opening can occur.

Quantitative Compatibility Data

The following table summarizes the quantitative impact of various reaction conditions on the integrity of the spiro[2.4]heptane core.

Reaction ConditionReagent / CatalystEst. Ring-Opening (%)Target Product Yield (%)Primary Degradation Mechanism
Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH> 85%< 10%Pd-mediated oxidative addition into C-C bond
Strong Lewis Acid AlCl₃ (1.0 eq), CH₂Cl₂, rt> 90%< 5%Electrophilic activation of lactam C=O
Mild Lewis Acid MgBr₂ (0.5 eq), THF, -20 °C< 10%> 85%Controlled coordination; minimal polarization
Brønsted Acid TFA (neat), 60 °C100%0%Cationic ring cleavage via protonation
Dissolving Metal Na/NH₃ (liquid), -78 °C< 5%> 90%Selective radical anion cleavage of C-N bond
References
  • Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry. 3

  • Mechanistic Insight into the Spirocyclopropane Isoxazolidine Ring Contraction. Organic Letters. 4

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. 2

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. 1

Sources

Optimization

Optimizing HPLC separation parameters for 4-Benzyl-4-azaspiro[2.4]heptan-5-one enantiomers

Technical Support Center: Chiral HPLC Optimization for 4-Benzyl-4-azaspiro[1]heptan-5-one Introduction & Context 4-Benzyl-4-azaspiro[1]heptan-5-one is a highly constrained spirocyclic gamma-lactam that serves as a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral HPLC Optimization for 4-Benzyl-4-azaspiro[1]heptan-5-one

Introduction & Context

4-Benzyl-4-azaspiro[1]heptan-5-one is a highly constrained spirocyclic gamma-lactam that serves as a critical chiral intermediate in the synthesis of novel indolizine-2-carboxamides and other direct-acting antivirals targeting the Hepatitis B Virus (HBV) [1]. Because the stereochemistry of the spiro-center profoundly dictates the binding affinity of the final active pharmaceutical ingredient (API) to the HBV core protein, rigorous enantiomeric separation and quantification are mandatory during drug development.

This technical guide provides field-proven troubleshooting strategies and self-validating protocols for resolving the enantiomers of this spirocyclic lactam using High-Performance Liquid Chromatography (HPLC).

Troubleshooting & FAQ Guide

Q1: What is the optimal starting column and mobile phase for separating 4-benzyl-4-azaspiro[1]heptan-5-one enantiomers? A: For spirocyclic lactams, coated or immobilized polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard. We recommend starting with an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) or a Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC).

Mechanistic Insight: The normal phase (NP) combination of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio is ideal. Hexane acts as a non-polar perturbant that maintains the rigid, helical supramolecular structure of the polysaccharide polymer. IPA serves as the polar modifier, dynamically competing for hydrogen bonds with the lactam's carbonyl oxygen, thereby modulating retention time without destroying chiral recognition [2].

Q2: Why am I observing severe peak tailing for the second eluting enantiomer, and how can I resolve it? A: Peak tailing (Tailing Factor, Tf​>1.5 ) in this molecule typically arises from non-specific, secondary interactions between the basic nitrogen of the lactam (or trace debenzylated impurities) and residual acidic silanol groups on the silica support of the CSP.

Solution: Introduce a basic mobile phase additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the mobile phase masks these active silanol sites. This forces the analyte to interact exclusively with the chiral selector, sharpening the peak and improving the resolution ( Rs​ ).

Q3: How does the spiroheptane architecture influence chiral recognition? A: Chiral resolution relies on the Dalgliesh 3-point interaction model [3]. For 4-benzyl-4-azaspiroheptan-5-one, the interactions are:

  • π−π Stacking: The N-benzyl aromatic ring interacts with the phenylcarbamate groups of the CSP.

  • Hydrogen Bonding: The lactam carbonyl oxygen acts as an H-bond acceptor to the NH protons of the CSP's carbamate linkages.

  • Steric Fit (The Spiro Effect): The cyclopropane ring introduces immense steric bulk and conformational rigidity. Unlike flexible aliphatic chains, the spiro-fused ring locks the molecule into a specific 3D geometry. If the spatial arrangement of the enantiomer matches the chiral groove of the polymer, it fits deeply and is retained longer; the mirror image is sterically excluded and elutes first.

Q4: What should I do if Normal Phase (NP) HPLC fails to provide baseline resolution ( Rs​>1.5 )? A: If NP screening yields partial separation ( Rs​<1.0 ), do not immediately discard the column. Instead, switch the thermodynamic environment:

  • Polar Organic Mode (POM): Switch to 100% Methanol or 100% Acetonitrile (with 0.1% DEA). POM alters the solvation shell around the spirocyclic ring, often reversing the elution order or drastically enhancing the separation factor ( α ).

  • Supercritical Fluid Chromatography (SFC): If LC methods fail, SFC using supercritical CO2​ and a methanol co-solvent offers higher diffusivity and lower viscosity, which accelerates mass transfer kinetics for bulky spiro-compounds [1].

Method Development Data & System Suitability

The following table summarizes the quantitative parameters for a robust chiral screening matrix. Compare your experimental outputs against these baseline metrics.

ParameterPrimary Screen (NP)Secondary Screen (POM)Optimization (SFC)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak AD-H / IC
Mobile Phase Hexane / IPA (80:20 v/v)100% Methanol or ACN CO2​ / MeOH (80:20)
Additive 0.1% Diethylamine (DEA)0.1% DEA0.1% NH3​ in MeOH
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min3.0 - 4.0 mL/min
Temperature 25°C20°C (Lower T enhances α )35°C
Detection UV at 210 nm / 254 nmUV at 210 nm / 254 nmUV at 210 nm / 254 nm
Target Rs​ ≥1.5 (Baseline) ≥1.5 ≥2.0 (High throughput)

Step-by-Step Experimental Protocol: Chiral Method Optimization

This self-validating protocol ensures that any observed separation is genuinely enantiomeric and not an artifact of column degradation or sample impurities.

Step 1: System Preparation & Equilibration

  • Flush the HPLC system with 100% Isopropanol (without column) to remove any reversed-phase aqueous buffers and prevent immiscibility crashes.

  • Install the Chiralpak AD-H column and equilibrate with Hexane:IPA (80:20) + 0.1% DEA at 1.0 mL/min until the baseline is stable (approximately 10 column volumes).

Step 2: Racemate Screening

  • Prepare a 1.0 mg/mL solution of racemic 4-benzyl-4-azaspiro[1]heptan-5-one dissolved directly in the mobile phase to prevent solvent-shock peak distortion.

  • Inject 5 µL of the racemate.

  • Record the chromatogram and identify the two enantiomer peaks.

    • Validation Check: The peaks must have a strictly 1:1 area ratio. If the ratio is skewed, check for co-eluting achiral impurities using a Diode Array Detector (DAD) to compare the UV spectra across both peaks.

Step 3: Resolution ( Rs​ ) Optimization

  • If Rs​<1.5 , decrease the IPA concentration to 10%. This increases the retention factor ( k′ ), which exponentially increases the separation factor ( α ).

  • Lower the column compartment temperature from 25°C to 15°C. Enantioseparation is an enthalpy-driven process; lower temperatures restrict molecular vibrations, allowing the spiro-ring to dock more precisely into the chiral stationary phase.

Step 4: Enantiomer Identification (Spiking)

  • Once baseline separation is achieved, inject a known enantiopure standard (e.g., the synthesized (R)-enantiomer) or spike it into the racemate at a 2:1 ratio.

  • The peak that increases in area definitively confirms the elution time of that specific stereoisomer.

Method Development Workflow

Below is the logical decision matrix for optimizing the chiral separation of spirocyclic lactams.

Chiral_HPLC_Workflow Start Start: Racemic 4-Benzyl-4-azaspiro[2.4]heptan-5-one Screening Initial Screen: Chiralpak AD-H / IC Hexane:IPA (80:20) + 0.1% DEA Start->Screening Eval1 Resolution (Rs) > 1.5? Screening->Eval1 Optimize Optimize Flow Rate & Temp (e.g., 1.0 mL/min, 15-25°C) Eval1->Optimize Yes SwitchMode Switch to Polar Organic Mode (100% MeOH or ACN + 0.1% DEA) Eval1->SwitchMode No Tailing Peak Tailing Observed? (Tf > 1.5) Optimize->Tailing AddModifier Increase Basic Modifier (0.2% DEA or Isopropylamine) Tailing->AddModifier Yes Success Validated Chiral Method Ready for API QC Tailing->Success No AddModifier->Success SFC Transition to SFC (CO2 / MeOH + 0.1% NH3) SwitchMode->SFC If POM Fails SFC->Success

Caption: Logical workflow for chiral HPLC method development and troubleshooting of spirocyclic lactams.

References

  • Title: Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • Title: HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase Source: Journal of Chromatographic Science, 49(1):67-71 URL: [Link]

  • Title: Molecular Dynamics of Enantiomeric Separation in HPLC Source: Preprints.org URL: [Link]

Sources

Troubleshooting

Reducing catalyst load in 4-Benzyl-4-azaspiro[2.4]heptan-5-one cross-coupling reactions

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on a critical challenge in modern synthetic chemistry: minimizing catalyst loading in cross-coupling reactions i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on a critical challenge in modern synthetic chemistry: minimizing catalyst loading in cross-coupling reactions involving the 4-Benzyl-4-azaspiro[2.4]heptan-5-one scaffold. This framework is prevalent in medicinal chemistry, making efficient and sustainable synthesis paramount.[1] Reducing the amount of precious metal catalyst, typically palladium, not only lowers costs but is also a crucial aspect of green chemistry, minimizing metal contamination in the final active pharmaceutical ingredient (API).[2][3]

This guide moves beyond simple protocols to explain the underlying principles, enabling you to rationally design, troubleshoot, and optimize your own low-catalyst-load reactions.

Section 1: Troubleshooting Guide for Low-Loading Cross-Coupling Reactions

Encountering issues when pushing catalyst loading to its lower limits (e.g., <0.5 mol%) is common. The following guide addresses the most frequent problems in a question-and-answer format, focusing on root causes and rational solutions.

Observed IssuePotential Root CausesRecommended Solutions & Rationale
Reaction stalls or shows incomplete conversion. 1. Inefficient Precatalyst Activation: The active Pd(0) species is not being generated efficiently from the more stable Pd(II) precatalyst.[4][5] 2. Low Catalyst Activity/Turnover: The chosen ligand-metal system has an inherently low turnover number (TON) for the specific substrate combination.[6] 3. Catalyst Inhibition: The substrate, product, or impurities (e.g., from the amine or base) may be coordinating to the palladium center, inhibiting catalytic activity. The lactam moiety in the spirocycle could potentially act as a coordinating species.1. Precatalyst Selection & Activation: Switch to a modern, well-defined palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid, clean generation of the active LPd(0) species upon exposure to base.[5][7] 2. Ligand Screening: The ligand is the most critical variable. For challenging substrates or low loadings, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are often required to promote both the oxidative addition and reductive elimination steps.[8] A small screen of 3-4 different ligands is highly recommended. 3. Reagent Purity: Ensure all reagents are of the highest purity. The amine coupling partner, in particular, can be a source of impurities. Consider purifying it by distillation or filtration through a pad of activated alumina before use.[4]
Formation of Palladium black (Catalyst Decomposition). 1. Presence of Oxygen: Trace oxygen in the reaction vessel is highly detrimental, oxidizing the active Pd(0) catalyst to inactive palladium species, which then agglomerate.[4] 2. Suboptimal Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[9] 3. Excessive Temperature: High temperatures can accelerate catalyst decomposition pathways, especially if the catalytic cycle has a slow, rate-limiting step.[9]1. Rigorous Inert Atmosphere: This is non-negotiable for low-loading reactions. Use standard Schlenk techniques or a glovebox. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon) for at least 30 minutes.[4] 2. Optimize Ligand:Pd Ratio: While a 1:1 ratio is common for precatalysts, when using a separate Pd source and ligand, a ratio between 1:1 and 2:1 (Ligand:Pd) is typical. Avoid large excesses of ligand, as this can sometimes inhibit the reaction. 3. Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. A more active catalyst system may allow for milder conditions, preserving the catalyst's lifespan.
Significant side product formation (e.g., hydrodehalogenation, boronic acid homocoupling). 1. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is often caused by moisture or other protic sources in the reaction. 2. Homocoupling (Suzuki): The boronic acid couples with itself. This is often competitive with the desired reaction, especially if the transmetalation or reductive elimination steps are slow.[10]1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure the base is anhydrous; some bases like K₃PO₄ can be hygroscopic. 2. Optimize Base and Solvent: For Suzuki reactions, the choice of base is critical for activating the boronic acid for transmetalation.[2] A switch from a carbonate base to a phosphate base, or vice-versa, can sometimes minimize homocoupling. Using a mixed solvent system (e.g., toluene/water) can facilitate the transmetalation step and reduce side reactions.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I rationally select an initial ligand/precatalyst system for my 4-Benzyl-4-azaspiro[2.4]heptan-5-one derivative?

A1: The selection should be based on the nature of your coupling partners. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation (for Suzuki-type reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[12][13]

  • For C-N (Buchwald-Hartwig) Coupling: The choice is primarily dictated by the amine nucleophile. For coupling with a primary amine, ligands like BrettPhos are a good starting point. For secondary amines, which are generally more challenging, RuPhos is often effective.[7] Given the spirocyclic scaffold, steric hindrance may be a factor, favoring more active catalyst systems.

  • For C-C (Suzuki) Coupling: The challenge often lies with unreactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as they accelerate both the oxidative addition of challenging electrophiles and the final reductive elimination step.[14]

Start with a well-defined precatalyst (e.g., XPhos-Pd-G3) as they offer greater reproducibility compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂.[15][16]

Q2: What is a reasonable starting catalyst loading for my initial screening experiments when aiming for a low-load process?

A2: For initial proof-of-concept, a higher loading of 1-2 mol% is reasonable to ensure the reaction works. Once you have identified a promising ligand and base combination, you can begin to systematically lower the catalyst loading. A good target for an optimized "low-load" process in an industrial setting is often ≤ 0.1 mol%.[3] When exploring this lower range, start at 0.5 mol%, then incrementally decrease to 0.1 mol%, 0.05 mol%, and so on, carefully monitoring for any drop in conversion or increase in reaction time.

Q3: How can I adapt a literature procedure that uses high catalyst loading (e.g., 5 mol%) to a low-loading protocol?

A3: Direct reduction of the catalyst concentration will likely fail. A successful adaptation requires re-optimization with a focus on catalyst efficiency:

  • Switch to a Modern Catalyst System: The original procedure may use older, less active catalysts (e.g., Pd(PPh₃)₄). Switching to a high-turnover system using a biarylphosphine ligand and a precatalyst is the most critical change.[12]

  • Rigorously Exclude Air and Water: Low-loading protocols are far less forgiving of atmospheric contaminants.[4] Implement the stringent inert atmosphere and anhydrous techniques discussed in the troubleshooting guide.

  • Re-screen Base and Solvent: The optimal base and solvent for a high-loading reaction may not be the best for a low-loading one. The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle.[17] Similarly, the solvent can influence the stability and activity of catalytic intermediates.[17]

Q4: What are the best practices for ensuring an inert atmosphere, and why is it so critical at low catalyst loads?

A4: At low catalyst loading, every molecule of the catalyst is precious. The ratio of catalyst to potential deactivating species (like oxygen) is much lower, so even trace amounts of air can have a dramatic negative impact.[4]

Best Practices:

  • Glassware: Oven or flame-dry all glassware immediately before use.

  • Reagents: Use anhydrous solvents from a system like a PureSolv or a freshly opened Sure/Seal™ bottle. Ensure solid reagents are dry.

  • Setup: Assemble the reaction under a positive pressure of an inert gas (argon is preferred due to its density). Use rubber septa on all openings.

  • Degassing: Purge the assembled, sealed reaction vessel with the inert gas for 5-10 minutes. For solvents, sparging with argon for 30 minutes or performing 3-4 freeze-pump-thaw cycles is essential.[4]

  • Transfers: Use gas-tight syringes for liquid transfers. For solids, use a glovebox or perform the transfer under a strong positive pressure of inert gas.

Section 3: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Failed Low-Loading Reactions

G cluster_0 Initial Checks cluster_1 Catalyst System cluster_2 Reaction Parameters Start Reaction Failed (Low Yield / No Conversion) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Q1 Was rigorous degassing performed? Check_Inert->Q1 If No Q2 Were reagents high purity & anhydrous? Check_Inert->Q2 If Yes Check_Catalyst Evaluate Catalyst System (Ligand/Precatalyst) Q3 Is the ligand appropriate for the coupling type? Check_Catalyst->Q3 If No Q4 Is a modern precatalyst being used? Check_Catalyst->Q4 If Yes Check_Conditions Re-evaluate Conditions (Base/Solvent/Temp) Q5 Is the base optimal for the reaction? Check_Conditions->Q5 If No Q6 Is the temperature appropriate? Check_Conditions->Q6 If Yes Success Reaction Optimized Q1->Check_Inert Implement Schlenk/Glovebox Q2->Check_Inert Purify/Replace Reagents Q2->Check_Catalyst If Yes Q3->Check_Catalyst Screen New Ligands Q4->Check_Catalyst Switch to Precatalyst Q4->Check_Conditions If Yes Q5->Check_Conditions Screen Bases Q6->Check_Conditions Optimize Temp/Time Q6->Success If Yes

Caption: A logical workflow for diagnosing and resolving common issues in low catalyst loading cross-coupling reactions.

Diagram 2: Key Factors Influencing Catalytic Efficiency

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_factors Optimization Levers Pd0 LPd(0) PdII_1 R-Pd(II)-X Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)-Nu PdII_1->PdII_2 Transmetalation / Amine Coordination PdII_2->Pd0 Reductive Elimination Ligand Ligand (Bulk, Electronics) Ligand->Pd0 Stabilizes & Accelerates Ligand->PdII_2 Precatalyst Precatalyst (Activation Rate) Precatalyst->Pd0 Controls Formation Rate Base Base (Strength, Solubility) Base->PdII_1 Activates Nucleophile Solvent Solvent (Polarity, Coordination) Solvent->PdII_1 Influences Intermediates Solvent->PdII_2

Caption: The relationship between key reaction parameters and the primary steps of the palladium catalytic cycle.

Section 4: Exemplar Protocol: Low-Loading Suzuki Coupling

This protocol is a representative example and should be optimized for specific substrates. It assumes the use of a biarylphosphine ligand and a Pd(II) precatalyst.

Reaction: Coupling of a hypothetical 4-Benzyl-1-azaspiro[2.4]heptan-5-one-X (where X is Br or Cl) with an arylboronic acid.

1. Materials and Preparation:

  • Glassware: A 25 mL Schlenk flask equipped with a magnetic stir bar is oven-dried for at least 4 hours at 120 °C and allowed to cool to room temperature under a stream of argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Arylboronic Acid (1.2-1.5 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 0.1 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv, ensure it is finely ground and dry)

    • Solvent (e.g., Toluene/Water 5:1, degassed)

  • Solvent Degassing: Toluene and water are placed in separate Schlenk flasks and degassed by sparging with argon for 30-40 minutes with gentle stirring.

2. Reaction Setup (under inert atmosphere):

  • To the cooled, argon-purged Schlenk flask, add the aryl halide (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).

  • Quickly, and under a positive flow of argon, add the palladium precatalyst (0.001 mmol). The ability to weigh and transfer such small amounts accurately often necessitates using a stock solution or performing the reaction in a glovebox.

  • Seal the flask with a rubber septum.

  • Evacuate the flask headspace and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a gas-tight syringe, add the degassed toluene (e.g., 5 mL), followed by the degassed water (e.g., 1 mL).

3. Reaction Execution and Monitoring:

  • Lower the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C).

  • Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.

  • Monitor the reaction progress by taking aliquots via syringe at set time points (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC. To sample, briefly remove from heat, allow solids to settle, and draw from the supernatant. Quench the aliquot in a vial containing wet ethyl acetate and a small amount of silica.

4. Work-up and Purification:

  • Once the reaction is complete (or has stalled), cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Journal of the American Chemical Society. Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
  • Heliyon. Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Journal of the American Chemical Society. Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions.
  • ResearchGate. Synthesis of a series of 4‐azaspiro[2.4]hept‐6‐en‐5‐ones 4 through...
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Organic Letters. Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load.
  • Dalton Transactions. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 4-Benzyl-4-azaspiroheptan-5-one: A Comparative Guide to LC-MS Methodologies for Building Block Purity

Analytical Validation of 4-Benzyl-4-azaspiro[1]heptan-5-one: A Comparative Guide to LC-MS Methodologies for Building Block Purity As drug discovery programs increasingly rely on conformationally restricted scaffolds to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 4-Benzyl-4-azaspiro[1]heptan-5-one: A Comparative Guide to LC-MS Methodologies for Building Block Purity

As drug discovery programs increasingly rely on conformationally restricted scaffolds to improve target selectivity and metabolic stability, the analytical rigor applied to these building blocks must evolve. 4-Benzyl-4-azaspiro[1]heptan-5-one (CAS: 929037-56-9) is a prime example. This spirocyclic lactam is a critical intermediate in the synthesis of novel therapeutics, including highly active pyrazolo-piperidine substituted indole-2-carboxamides targeting the Hepatitis B Virus (HBV) [[2]]().

However, validating the purity of this specific building block exposes a critical flaw in legacy analytical workflows. This guide objectively compares conventional HPLC-UV against modern LC-MS modalities, providing a self-validating framework aligned with the updated 33.

Mechanistic Insight: The "Chromophoric Blindness" of UV Detection

To understand why standard HPLC-UV is insufficient for 4-Benzyl-4-azaspiro[1]heptan-5-one, we must examine its molecular structure. The molecule consists of an aliphatic spiro[1]heptan-5-one core attached to a benzyl protecting group.

The Analytical Pitfall: The benzyl group provides the only strong UV chromophore in the molecule. During multi-step syntheses or forced degradation, two primary impurity pathways emerge:

  • Debenzylation: Yielding the unprotected 4-azaspiro[1]heptan-5-one.

  • Lactam Hydrolysis: Base-catalyzed ring-opening of the heptan-5-one moiety.

If an impurity lacks the benzyl group, its UV extinction coefficient at standard wavelengths (210–254 nm) drops to near zero. A conventional HPLC-UV method will suffer from "chromophoric blindness," completely missing these aliphatic impurities and falsely inflating the reported purity to >99%. Mass spectrometry (MS) normalizes this bias by relying on the ionizability of the tertiary nitrogen rather than UV absorbance.

ImpurityLogic Start 4-Benzyl-4-azaspiroheptan-5-one Sample Injection Split Detection Modality Start->Split UV HPLC-UV (254 nm) Split->UV MS LC-HRMS (ESI+) Split->MS UV_Result Detects Benzylated Compounds Only (Misses Aliphatic Impurities) UV->UV_Result MS_Result Detects All Ionizable Species (Debenzylated, Ring-Opened) MS->MS_Result Conclusion1 False High Purity (>99%) UV_Result->Conclusion1 Conclusion2 True Purity Profile (~96-98%) MS_Result->Conclusion2

Fig 1. Decision tree illustrating the detection bias between UV and MS modalities for spirocycles.

Comparative Performance Data

To establish a scientifically sound control strategy, we compared three analytical modalities for the purity validation of a crude 4-Benzyl-4-azaspiro[1]heptan-5-one batch. The data below demonstrates why High-Resolution Mass Spectrometry (HRMS) is the gold standard for this class of compounds.

Analytical ParameterHPLC-UV (PDA Detector)UPLC-SQD (Single Quad MS)UPLC-HRMS (Q-TOF / Orbitrap)
Limit of Detection (LOD) ~0.50 µg/mL~0.05 µg/mL~0.005 µg/mL
Specificity (Mass Accuracy) None (Retention Time only)Moderate (Nominal Mass, ±0.5 Da)High (Accurate Mass, <3 ppm)
Detection of Debenzylated Impurities Poor (Transparent at 254 nm)ExcellentExcellent
Structural Elucidation NoneMinimal (Isotope patterns)Comprehensive (MS/MS fragmentation)
ICH Q2(R2) Lifecycle Suitability Inadequate for non-chromophoresRoutine Batch ReleaseMethod Development & Impurity ID

Self-Validating UPLC-HRMS Experimental Protocol

The following protocol is engineered specifically for the spirocyclic lactam core, ensuring high ionization efficiency and preventing on-column degradation. Every step is designed with causality in mind to create a self-validating system.

Phase 1: Sample Preparation
  • Diluent Selection: Prepare the sample at 1.0 mg/mL in 100% LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubilization of the lipophilic benzyl group. Avoiding purely aqueous diluents prevents slow, spontaneous solvolysis of the lactam ring while the sample sits in the autosampler queue.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Phase 2: Chromatographic Separation (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid (pH ~2.7) is non-negotiable here. It ensures the tertiary nitrogen of the spiro-lactam remains fully protonated, which maximizes ionization efficiency in ESI+ mode and suppresses secondary interactions with residual silanols on the stationary phase (preventing peak tailing).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B (Steep gradient to minimize on-column hydrolysis time)

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Phase 3: High-Resolution Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Mass Range: m/z 50 to 800.

  • Target Mass Validation: The exact mass of 4-Benzyl-4-azaspiro[1]heptan-5-one is 201.1154 Da. The extracted ion chromatogram (EIC) must target the [M+H]+ ion at m/z 202.1232 with a mass tolerance window of ±5 ppm.

Workflow S1 Sample Prep (1.0 mg/mL in MeOH) S2 UPLC Separation (C18, H2O/MeCN + 0.1% FA) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 HRMS Detection (Q-TOF / Orbitrap) S3->S4 S5 Data Processing (Purity & Impurity ID) S4->S5

Fig 2. Step-by-step UPLC-HRMS analytical workflow for spirocyclic building block validation.

ICH Q2(R2) Validation Framework

To comply with the updated 11, which explicitly expand scope to include multivariate and MS-based analytical procedures [[4]](), the method must be validated across the following parameters:

  • Specificity: Demonstrate baseline resolution between the parent mass (m/z 202.12) and the primary debenzylated impurity, 4-azaspiro[1]heptan-5-one (m/z 112.07). HRMS ensures that no isobaric interferences co-elute with the API.

  • Linearity & Range: Evaluate the MS response from the LOQ (0.005 µg/mL) up to 120% of the nominal concentration. Note: Because ESI-MS can suffer from ion suppression at high concentrations, linearity must be statistically proven using a weighted (1/x) linear regression model rather than standard least-squares.

  • Accuracy (Recovery): Spike known quantities of synthesized debenzylated impurities into a pure standard of the building block to calculate recovery percentages, ensuring the matrix does not suppress the ionization of the impurities.

By transitioning from UV-dependent assays to UPLC-HRMS, analytical scientists can guarantee the structural integrity of 4-Benzyl-4-azaspiro[1]heptan-5-one, preventing downstream synthetic failures in complex drug development pipelines.

References
  • Sigma-Aldrich. 4-Benzyl-4-azaspiro[1]heptan-5-one.

  • Google Patents.
  • MasterControl. ICH Q2 (R2)
  • IntuitionLabs. ICH Q2(R2)
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Comparative

Validating the Stereochemistry of 4-Benzyl-4-azaspiroheptan-5-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Validating the Stereochemistry of 4-Benzyl-4-azaspiro[1]heptan-5-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Introduction As a Senior Application Scientist in structural biology and medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemistry of 4-Benzyl-4-azaspiro[1]heptan-5-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter rigid spirocyclic scaffolds that push the limits of standard analytical techniques. One such molecule is 4-Benzyl-4-azaspiro[1]heptan-5-one (CAS: 929037-56-9), a highly valuable pro-chiral building block. Its unique architecture—a highly strained cyclopropane ring fused via a spiro carbon to a pyrrolidinone lactam—makes it an ideal rigid pharmacophore for developing antiviral agents like HBV capsid inhibitors () and APOL1 inhibitors for kidney disease ().

However, when this pro-chiral scaffold is functionalized (for instance, via electrophilic fluorination or amination at the C6 position), it generates a chiral center. Determining the absolute stereochemistry of these derivatives is non-trivial. The spatial arrangement of the N-benzyl group relative to the newly formed stereocenter dictates the molecule's pharmacological efficacy. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods like NMR and VCD, providing a self-validating workflow for rigorous stereochemical assignment.

The Analytical Challenge: Why Spirocycles Defy Standard Methods

The structural rigidity of the spiro[1]heptane core is deceptive. While the cyclopropane ring is locked, the pyrrolidinone ring can exhibit subtle envelope puckering, complicating spatial analysis.

  • NMR Limitations: 2D NMR (NOESY/ROESY) relies on through-space dipole-dipole interactions. In 4-benzyl-4-azaspiro[1]heptan-5-one derivatives, the lack of protons on the fully substituted spiro carbon (C3) removes critical reference points. Furthermore, the rapid free rotation of the N-benzyl group in solution averages out the NOE signals, leading to ambiguous relative stereochemical assignments ().

  • VCD Limitations: Vibrational Circular Dichroism (VCD) compares experimental IR spectra with Density Functional Theory (DFT) calculations. The conformational flexibility of the benzyl side-chain exponentially increases the number of low-energy conformers that must be calculated, often resulting in poor spectral matching and low confidence in absolute configuration.

  • The SCXRD Advantage: SCXRD does not rely on solution-state dynamics or theoretical modeling. It provides a direct, unambiguous 3D electron density map. For chiral derivatives, anomalous dispersion allows for the absolute determination of enantiomers without the need for a chiral reference standard ().

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these modalities when applied to spirocyclic lactams.

Analytical ModalityPrimary OutputResolution / AccuracySample RequirementKey Limitation for Spirocycles
SCXRD Absolute Configuration (3D Map)Atomic (< 0.1 Å). Flack parameter ~0.0> 0.1 mm single crystalRequires successful crystallization.
2D NMR (NOESY) Relative StereochemistryThrough-space distance (< 5 Å)5–15 mg (solution)N-benzyl rotation obscures NOE signals.
VCD + DFT Absolute ConfigurationModerate (Relies on DFT accuracy)10–20 mg (solution)Flexible benzyl group complicates DFT.
Chiral HPLC Enantiomeric Excess (ee)Baseline separation (Resolution > 1.5)< 1 mgCannot determine 3D structure ab initio.

Visualizing the Workflows

DecisionMatrix Start Synthesize Derivative (e.g., C6-Fluoro/Amino) CheckState Physical State of Sample? Start->CheckState Solid Solid / Crystallizable CheckState->Solid Yes Liquid Liquid / Amorphous CheckState->Liquid No SCXRD SCXRD (Absolute Config & Puckering) Solid->SCXRD High-Quality Crystal NMR 2D NMR (NOESY/ROESY) (Relative Stereochemistry) Liquid->NMR Solution State VCD VCD + DFT (Chiral Signature) Liquid->VCD Chiral Confirmation

Decision matrix for selecting the optimal stereochemical validation method for spirocyclic scaffolds.

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream propagation of errors.

Step 1: Enantiomeric Enrichment & Purity Check
  • Action: Purify the synthesized derivative (e.g., 6-amino-4-benzyl-4-azaspiro[1]heptan-5-one) using preparative Chiral HPLC (e.g., Chiralpak IA column, Hexane/EtOH/DCM mobile phase).

  • Causality: Crystallizing a racemate often yields centrosymmetric space groups (e.g., P21/c), which cannot provide absolute configuration. Ensuring an enantiomeric excess (ee) > 99% forces the molecule into a chiral space group (e.g., P212121).

  • Validation Check: Analytical chiral HPLC must show a single peak before proceeding.

Step 2: Controlled Crystallization (Vapor Diffusion)
  • Action: Dissolve 5 mg of the pure enantiomer in a minimum volume of ethyl acetate (solvent). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing hexanes (anti-solvent).

  • Causality: The slow diffusion of hexanes into the ethyl acetate gradually reduces solubility, promoting the nucleation of highly ordered, defect-free crystals. The polar lactam core and hydrophobic benzyl group require this gradient to pack efficiently.

  • Validation Check: Examine under polarized light microscopy. Crystals must extinguish light uniformly upon rotation, indicating a single crystal lattice rather than a twinned aggregate.

Step 3: Cryogenic Data Collection
  • Action: Mount a suitable crystal (approx. 0.15 x 0.10 x 0.10 mm) on a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.5418 Å). Cool the crystal to 100 K using a nitrogen cryostream.

  • Causality: A Copper source is mandatory for light-atom structures (C, H, N, O) because it maximizes the anomalous scattering signal needed to determine the Flack parameter. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots ().

  • Validation Check: The resolution limit of the diffraction spots must extend beyond 0.84 Å.

Step 4: Structure Solution & Refinement
  • Action: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F^2.

  • Causality: This mathematical refinement minimizes the difference between the observed diffraction pattern and the calculated model.

  • Validation Check: The protocol is validated when the final R1 value is < 5% (indicating high model accuracy) and the Flack parameter is 0.00(3) (confirming the absolute stereochemistry).

SCXRDWorkflow Purify 1. Chiral HPLC (ee > 99%) Crystal 2. Crystallization (Vapor Diffusion) Purify->Crystal Diffract 3. X-Ray Diffraction (Cu-Kα, 100K) Crystal->Diffract Refine 4. Refinement (Flack Parameter) Diffract->Refine Valid 5. 3D Structure Validated Refine->Valid

Step-by-step self-validating workflow for SCXRD analysis of spirocyclic compounds.

Conclusion

While NMR and VCD provide valuable orthogonal data, Single-Crystal X-ray Diffraction remains the gold standard for validating the stereochemistry of 4-Benzyl-4-azaspiro[1]heptan-5-one derivatives. By employing a self-validating workflow that couples rigorous enantiomeric enrichment with cryogenic Cu-Kα diffraction, researchers can definitively lock down the absolute configuration of these complex spirocyclic pharmacophores, thereby de-risking downstream drug development.

References

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy". [Link]

  • MtoZ Biolabs. "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?". [Link]

  • Google Patents.
  • Google Patents. "US11618746B2 - Inhibitors of APOL1 and methods of using same".

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzyl-4-azaspiro[2.4]heptan-5-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Benzyl-4-azaspiro[2.4]heptan-5-one, a specialized chemical for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of compound-specific data, this document synthesizes established principles of chemical waste management and draws parallels from structurally similar compounds to ensure a cautious and compliant approach.

Disclaimer: The following guidelines are based on general principles of laboratory safety and waste disposal for research chemicals. No specific Safety Data Sheet (SDS) for 4-Benzyl-4-azaspiro[2.4]heptan-5-one was identified. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization and disposal plan. This guide should be used as a supplementary resource to your institution's specific policies and procedures.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal activities can commence, a thorough hazard assessment is paramount. This initial step informs the entire disposal workflow, ensuring the safety of laboratory personnel and environmental protection.

GHS Hazard Profile (Inferred)

Given the absence of a specific SDS for 4-Benzyl-4-azaspiro[2.4]heptan-5-one, we can infer potential hazards from structurally related compounds. For instance, "Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate" is classified with acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[1]. Similarly, N-Benzyl-4-piperidone is also classified as an irritant and has acute oral toxicity[2].

Based on these analogs, it is prudent to handle 4-Benzyl-4-azaspiro[2.4]heptan-5-one with the assumption that it may exhibit similar hazardous properties.

Table 1: Inferred GHS Hazard Classification for 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3WarningMay cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, during all handling and disposal procedures[1][3].

RCRA Waste Classification

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States[4]. A chemical waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties[4].

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products[4][5]. 4-Benzyl-4-azaspiro[2.4]heptan-5-one is not expected to be a listed waste unless it is a component of a listed commercial chemical product[6].

  • Characteristic Wastes: These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

Table 2: RCRA Characteristic Waste Analysis

CharacteristicEPA Waste CodeAnalysis for 4-Benzyl-4-azaspiro[2.4]heptan-5-one
Ignitability D001Unlikely to be ignitable based on the structure, but this should be confirmed if a flashpoint is determined.
Corrosivity D002The compound is not expected to be corrosive.
Reactivity D003The spirocyclic and lactam functionalities do not inherently suggest reactivity with water or instability under normal conditions.
Toxicity D004-D043A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any regulated contaminants leach at concentrations above the regulatory limits. Given the inferred acute toxicity, it is best to manage this compound as a potentially toxic waste.

Based on this analysis, 4-Benzyl-4-azaspiro[2.4]heptan-5-one should be managed as a hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe collection, storage, and disposal of 4-Benzyl-4-azaspiro[2.4]heptan-5-one waste.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[7][8].

  • Designated Waste Container: Use a dedicated, leak-proof container for the collection of 4-Benzyl-4-azaspiro[2.4]heptan-5-one waste. The container should be chemically compatible with the compound. Glass or high-density polyethylene (HDPE) are generally suitable choices.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "4-Benzyl-4-azaspiro[2.4]heptan-5-one" (avoid abbreviations or acronyms)[8].

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions[7][9].

On-site Storage

Proper storage of hazardous waste in the laboratory is essential to maintain a safe working environment[7][10].

  • Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste[7].

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill[7].

  • Storage Location: Store the waste in a designated, well-ventilated area, away from heat sources and direct sunlight. The storage area should be clearly marked as a hazardous waste accumulation point.

Disposal of Empty Containers

Empty containers that once held 4-Benzyl-4-azaspiro[2.4]heptan-5-one must also be managed properly[11].

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times. The first rinsate must be collected and disposed of as hazardous waste[11]. Subsequent rinsates can also be collected as hazardous waste.

  • Air Drying: Allow the rinsed container to air dry completely in a fume hood[11].

  • Defacing Labels: Before discarding the container in the regular trash or glass disposal, completely remove or deface the original chemical label[11].

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean the spill.

  • Containment and Absorption: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand[9].

  • Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Requesting Waste Pickup

Once the waste container is full or has been in storage for a designated period (as per your institution's policy), a waste pickup must be scheduled with your EHS department[7][11]. Do not dispose of this chemical waste down the sink or in the regular trash[7][10][12].

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

DisposalWorkflow Disposal Workflow for 4-Benzyl-4-azaspiro[2.4]heptan-5-one Start Generation of 4-Benzyl-4-azaspiro[2.4]heptan-5-one Waste Hazard_ID Hazard Identification (Assume Toxic, Irritant) Start->Hazard_ID Empty_Container Empty Original Container Start->Empty_Container Process Complete Containerize Select & Label Compatible Waste Container Hazard_ID->Containerize Segregate Segregate from Incompatible Wastes Containerize->Segregate Store Store in Designated Area with Secondary Containment Segregate->Store Spill Spill Occurs Store->Spill Full_Container Container Full? Store->Full_Container Spill_Procedure Follow Spill Cleanup Protocol Spill->Spill_Procedure Yes Spill_Procedure->Store Full_Container->Store No Pickup Request Waste Pickup from EHS Full_Container->Pickup Yes End Proper Disposal by Licensed Facility Pickup->End Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect First Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Label & Dispose of Clean Container Triple_Rinse->Deface_Label After 3 Rinses Collect_Rinsate->Triple_Rinse Repeat 2x

Caption: Disposal workflow for 4-Benzyl-4-azaspiro[2.4]heptan-5-one.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]

  • SAFETY DATA SHEET. Bio-Rad. Retrieved from [Link]

  • GHS Classification. (2006, August 18). ChemReg.net. Retrieved from [Link]

  • Strychnine. Wikipedia. Retrieved from [Link]

  • GHS Classification Summary. PubChem - NIH. Retrieved from [Link]

  • GHS Classification List. (2016, January 27). ChemSafetyPro.COM. Retrieved from [Link]

  • RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois. Retrieved from [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. WV Department of Environmental Protection. Retrieved from [Link]

  • Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. Retrieved from [Link]

  • 安全データシート - 5-[(tert-ブトキシ)カルボニル]-5-アザスピロ[2.4]ヘプタン-1-カルボン酸. (2016, June 21). キシダ化学株式会社. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). US EPA. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. WV Department of Environmental Protection. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. Retrieved from [Link]

  • BENZYL CHLORIDE - Safety Data Sheet. Chemstock. Retrieved from [Link]

  • 5-Benzyl-5-azaspiro[2.4]heptan-4-one. Appchem. Retrieved from [Link]

  • GSRS. gsrs.ncats.nih.gov. Retrieved from [Link]

  • エピバチジン エクアドルの有毒カエルからの強い鎮痛作用をもつ新規な(クロロピリジル)アザビシクロヘプタン. J-Global. Retrieved from [Link]

  • Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen-benzyl). PMC. Retrieved from [Link]

  • Florpyrauxifen-benzyl (Ref: XDE-848 BE). AERU. Retrieved from [Link]

  • Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. (2023, June 23). MDPI. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.